Pasireotide ditrifluoroacetate
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C62H68F6N10O13 |
|---|---|
Peso molecular |
1275.3 g/mol |
Nombre IUPAC |
[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C58H66N10O9.2C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;;/m1../s1 |
Clave InChI |
ABBCSVUJDDJRNM-YVPAVDIOSA-N |
SMILES isomérico |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
Pasireotide's Somatostatin Receptor Binding Affinity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pasireotide's binding affinity for the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Pasireotide is a multi-receptor targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs.[1] This document details the quantitative binding affinities, the experimental methodologies used to determine these affinities, and the subsequent intracellular signaling pathways activated by receptor binding.
Quantitative Binding Affinity of Pasireotide
Pasireotide exhibits high-affinity binding to four of the five somatostatin receptor subtypes, with a particularly high affinity for SSTR5.[1][2] The binding affinities, expressed as IC50 values (the concentration of a drug that inhibits a specific response by 50%), are summarized in the table below. For comparison, the binding affinities of the endogenous ligand somatostatin-14 and the first-generation somatostatin analog octreotide are also included.
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
Table 1: Comparative binding affinities (IC50, nM) of pasireotide, somatostatin-14, and octreotide for the five human somatostatin receptor subtypes.[3]
Experimental Protocols for Determining Binding Affinity
The binding affinities of pasireotide to somatostatin receptors are typically determined using competitive radioligand binding assays. These assays measure the ability of the unlabeled drug (pasireotide) to displace a radiolabeled ligand from the receptor. The general methodology for such an assay is outlined below.
| Step | Procedure | Details |
| 1. Receptor Preparation | Membrane Preparation | Membranes are prepared from cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells). Cells are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined. |
| 2. Radioligand | Selection and Concentration | A radiolabeled somatostatin analog with high affinity for the receptor subtype of interest is used (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28). The radioligand is used at a concentration near its Kd (dissociation constant) for the receptor. |
| 3. Competitive Binding Incubation | Assay Setup | The assay is typically performed in 96-well plates. Each well contains the receptor membrane preparation, the radioligand, and varying concentrations of the unlabeled competitor (pasireotide). |
| Incubation Conditions | The mixture is incubated in a binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors) at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.[4][5] | |
| 4. Separation of Bound and Free Radioligand | Filtration | The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[5] |
| Washing | The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. | |
| 5. Quantification of Bound Radioactivity | Scintillation Counting | The radioactivity retained on the filters is measured using a gamma counter. |
| 6. Data Analysis | IC50 Determination | The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. |
| Ki Calculation | The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. |
Table 2: Generalized experimental protocol for a competitive radioligand binding assay to determine the affinity of pasireotide for somatostatin receptors.
Signaling Pathways and Visualizations
Upon binding to its cognate receptors, pasireotide activates downstream intracellular signaling cascades. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation by pasireotide leads to a variety of cellular responses.
The binding of pasireotide to somatostatin receptors (SSTRs) activates inhibitory G-proteins (Gi/o).[6] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, pasireotide binding modulates the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6] These signaling events culminate in various cellular responses, such as the inhibition of hormone secretion, anti-proliferative effects, and the induction of apoptosis.
The workflow for a typical competitive radioligand binding assay begins with the preparation of the necessary reagents: the receptor-containing membranes, the radiolabeled ligand, and a series of dilutions of the unlabeled competitor drug (pasireotide). These components are then incubated together to allow for competitive binding to the receptors. Following incubation, the bound and free radioligand are separated via filtration. The amount of bound radioactivity is then quantified, and the data are analyzed to determine the IC50 and subsequently the Ki value of the competitor drug.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. bloomtechz.com [bloomtechz.com]
An In-depth Technical Guide to the SSTR Subtype Selectivity of Pasireotide (ditrifluoroacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the somatostatin receptor (SSTR) subtype selectivity of Pasireotide, a multireceptor-targeted somatostatin analog. The document details the binding affinities and functional potencies of Pasireotide for various SSTR subtypes, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.
Core Data on Pasireotide's SSTR Subtype Selectivity
Pasireotide is distinguished from first-generation somatostatin analogs by its broad binding profile, exhibiting high affinity for four of the five SSTR subtypes.[1] Its unique selectivity, particularly its high affinity for SSTR5, underlies its clinical efficacy in conditions such as Cushing's disease and acromegaly.[2]
Binding Affinity
The binding affinity of Pasireotide to human SSTR subtypes is typically determined through competitive radioligand binding assays. These assays measure the concentration of Pasireotide required to displace a specific radioligand from the receptor, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.
| SSTR Subtype | Pasireotide IC50 (nM) |
| SSTR1 | 9.3 |
| SSTR2 | 1.0 |
| SSTR3 | 1.5 |
| SSTR4 | >1000 |
| SSTR5 | 0.16 |
This data is compiled from published in vitro studies.
Functional Activity
The functional activity of Pasireotide is assessed by its ability to elicit a cellular response upon binding to an SSTR subtype. A common method involves measuring the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of this inhibition is quantified by the half-maximal effective concentration (EC50), with lower values indicating greater potency.
| SSTR Subtype | Pasireotide EC50 (nM) |
| SSTR1 | 0.58 |
| SSTR2 | 0.21 |
| SSTR3 | 0.54 |
| SSTR4 | >1000 |
| SSTR5 | 0.17 |
This data represents the functional potency of Pasireotide in cAMP assays.[3]
Experimental Protocols
The determination of Pasireotide's SSTR subtype selectivity relies on robust in vitro assays. The following sections detail the principles and methodologies of the key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of Pasireotide for each SSTR subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human SSTR subtype are prepared from cultured cells (e.g., CHO-K1 or HEK293 cells) stably transfected with the receptor gene.
-
Radioligand Selection: A subtype-selective radioligand (e.g., ¹²⁵I-labeled somatostatin analog) is chosen for each SSTR subtype.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand.
Functional cAMP Assay
Objective: To determine the functional potency (EC50) of Pasireotide at each SSTR subtype.
Methodology:
-
Cell Culture: Cells stably expressing a specific human SSTR subtype are cultured.
-
Stimulation of Adenylyl Cyclase: The intracellular levels of cAMP are elevated by stimulating adenylyl cyclase with forskolin.
-
Treatment with Pasireotide: The cells are then treated with increasing concentrations of Pasireotide.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for Pasireotide's inhibition of forskolin-stimulated cAMP production is plotted, and the EC50 value is calculated.
Visualizing the Science: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the primary signaling pathway of Pasireotide.
References
The Impact of Pasireotide (Ditrifluoroacetate) on Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide, a multi-receptor targeted somatostatin analog, represents a significant therapeutic advancement in the management of hormonal hypersecretory states, particularly Cushing's disease and acromegaly. Its unique binding profile, with high affinity for somatostatin receptor subtypes 1, 2, 3, and especially 5, distinguishes it from first-generation somatostatin analogs and underpins its distinct effects on endocrine axes.[1] This technical guide provides an in-depth analysis of the effects of pasireotide (ditrifluoroacetate) on the secretion of key hormones, including Adrenocorticotropic Hormone (ACTH), cortisol, Growth Hormone (GH), Insulin-like Growth Factor 1 (IGF-1), Thyroid-Stimulating Hormone (TSH), and hormones regulating glucose metabolism such as insulin and glucagon. This document synthesizes quantitative data from pivotal clinical trials, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Mechanism of Action
Pasireotide's mechanism of action is rooted in its ability to mimic the natural inhibitory effects of somatostatin by binding to its receptors (SSTRs) on neuroendocrine cells.[2] Unlike octreotide and lanreotide, which primarily target SSTR2, pasireotide exhibits a broader binding profile.[3] It has a particularly high affinity for SSTR5, which is highly expressed on the corticotroph adenomas responsible for Cushing's disease.[2][4] In somatotroph adenomas, which cause acromegaly, both SSTR2 and SSTR5 are predominantly expressed.[5]
The binding of pasireotide to these G-protein coupled receptors initiates a cascade of intracellular events that inhibit hormone secretion and can also have anti-proliferative effects on tumor cells.[6] This broad receptor activity allows pasireotide to effectively suppress hormone hypersecretion in conditions where first-generation analogs may be less effective.[5]
Signaling Pathway of Pasireotide Action
Caption: Pasireotide's signaling cascade upon binding to SSTRs.
Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Pasireotide is a cornerstone in the medical management of Cushing's disease, directly targeting the ACTH-secreting corticotroph adenomas in the pituitary gland.
ACTH and Cortisol Secretion
By activating SSTR5 on pituitary corticotroph tumor cells, pasireotide effectively inhibits the synthesis and secretion of ACTH.[2] This reduction in ACTH leads to a subsequent decrease in cortisol production by the adrenal glands.[7] Clinical data from the Phase III B2305 study demonstrated a rapid and sustained reduction in urinary free cortisol (UFC) levels, a primary marker of biochemical control in Cushing's disease.[8]
Table 1: Effects of Pasireotide on ACTH and Cortisol in Cushing's Disease (B2305 Study)
| Parameter | Pasireotide Dose (subcutaneous) | Duration | Observation | Reference(s) |
| Median UFC Reduction | 600 µg or 900 µg twice daily | 2 months | Approximately 50% from baseline | [8][9] |
| UFC Normalization | 600 µg twice daily | 6 months | 15% of patients achieved normal UFC | [7] |
| 900 µg twice daily | 6 months | 26% of patients achieved normal UFC | [7][10] | |
| 600 µg twice daily | 12 months | 13.4% of patients achieved normal UFC | [9] | |
| 900 µg twice daily | 12 months | 25% of patients achieved normal UFC | [9] | |
| Long-term UFC Reduction | N/A (extension study) | 60 months | Median -81.8% change from baseline in a subset of patients | [2] |
| Plasma ACTH Reduction | 600 µg or 900 µg twice daily | 12 months | Decrease observed, but specific percentages vary | [6] |
| Serum Cortisol Reduction | 600 µg or 900 µg twice daily | Real-world study | 13.89% decrease | [11] |
Effects on the Somatotropic Axis
In acromegaly, pasireotide's ability to bind to both SSTR2 and SSTR5 provides a potent inhibitory effect on GH-secreting somatotroph adenomas, leading to reductions in both GH and its peripheral effector, IGF-1.[5]
GH and IGF-1 Secretion
Clinical trials have demonstrated that pasireotide can achieve biochemical control in a significant portion of patients with acromegaly, including those inadequately controlled with first-generation somatostatin analogs.[5][12]
Table 2: Effects of Pasireotide on GH and IGF-1 in Acromegaly (C2305 & PAOLA Studies)
| Parameter | Pasireotide Dose (intramuscular LAR) | Duration | Observation | Reference(s) |
| Biochemical Control (GH <2.5 µg/L & normal IGF-1) | 40 mg/month | 12 months | 31.3% of medically naïve patients achieved control | [1] |
| 40 or 60 mg/month | 24 weeks | 15-20% of inadequately controlled patients achieved control | [12] | |
| 40 mg/month | 25 months | 48.6% of patients in extension study maintained control | [4] | |
| GH Suppression (GH <2.5 µg/L) | 40 mg/month | 12 months | 48.3% of medically naïve patients | |
| IGF-1 Normalization | 40 mg/month | 12 months | 38.6% of medically naïve patients | |
| Median GH Reduction | 40 mg/month | 25 months | -83% from baseline | [13] |
| Median IGF-1 Reduction | 40 mg/month | 25 months | -71% from baseline | [13] |
Effects on the Thyrotropic Axis
TSH Secretion
Somatostatin analogs are known to have an inhibitory effect on the secretion of TSH from the pituitary. Pasireotide, through its action on SSTRs on thyrotroph cells, can lead to a decrease in TSH levels. In clinical trials, thyroid dysfunction, including decreased TSH, has been reported as an adverse event. All pituitary hormones, including those of the thyroid axis, should be monitored in patients receiving pasireotide.[8] However, specific quantitative data from dedicated analyses on the percentage of TSH reduction are not extensively detailed in the primary publications of major clinical trials.
Effects on Glucose Homeostasis
A notable and clinically significant effect of pasireotide is its impact on glucose metabolism, frequently leading to hyperglycemia.[7] This effect is a direct consequence of its potent binding to SSTR5, which is highly expressed on pancreatic islet cells.[14]
Insulin, Glucagon, and Incretin Secretion
Pasireotide's high affinity for SSTR5 on pancreatic β-cells leads to a substantial inhibition of insulin secretion.[14] Its effect on SSTR2 on α-cells results in a less pronounced suppression of glucagon.[14] This imbalance, coupled with a significant reduction in the secretion of incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—from the gut, is the primary mechanism behind pasireotide-induced hyperglycemia.[11]
Table 3: Effects of Pasireotide on Hormones Regulating Glucose Metabolism (Mechanistic Study in Healthy Volunteers)
| Parameter | Pasireotide Dose (subcutaneous) | Duration | Observation (vs. Baseline) | Reference(s) |
| Insulin Secretion (AUC) | 600 or 900 µg twice daily | 7 days | -61.9% during OGTT (p < 0.001) | [11] |
| -77.5% during hyperglycemic clamp (p < 0.001) | [11] | |||
| GLP-1 Secretion (AUC) | 600 or 900 µg twice daily | 7 days | -46.7% during OGTT | [11] |
| GIP Secretion (AUC) | 600 or 900 µg twice daily | 7 days | -69.8% during OGTT | [11] |
| Glucagon Secretion | 600 or 900 µg twice daily | 7 days | Less pronounced suppression compared to insulin | [11] |
| Glucose Levels (AUC) | 600 or 900 µg twice daily | 7 days | +67.4% during OGTT | [11] |
Experimental Protocols
Phase III Clinical Trial in Cushing's Disease (B2305 Study Design)
-
Objective: To evaluate the efficacy and safety of subcutaneous pasireotide in patients with Cushing's disease.[8]
-
Design: A randomized, double-blind, multicenter study.[8]
-
Patient Population: 162 adult patients with persistent, recurrent, or de novo Cushing's disease (for whom surgery was not an option) and a mean urinary free cortisol (mUFC) >1.5 times the upper limit of normal (ULN).[8]
-
Intervention: Patients were randomized to receive subcutaneous pasireotide at a dose of 600 µg or 900 µg twice daily. Dose increases were permitted after 3 months based on mUFC levels.[8]
-
Primary Endpoint: The proportion of patients who achieved normalization of mUFC (≤ ULN) at month 6 without a dose increase.[8]
-
Hormone Assessment: 24-hour UFC was collected at baseline and subsequent visits. Plasma ACTH and serum cortisol were also measured. Assays were typically performed using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) at a central laboratory.
Workflow for a Phase III Pasireotide Clinical Trial
Caption: Generalized workflow of a Phase III clinical trial for pasireotide.
Mechanistic Study of Hyperglycemia (Healthy Volunteers)
-
Objective: To evaluate the mechanism of pasireotide-associated hyperglycemia.
-
Design: A randomized, single-center, open-label study.
-
Patient Population: 45 healthy male volunteers.
-
Intervention: Randomized to pasireotide 600 µg or 900 µg subcutaneously twice a day for 7 days.
-
Methodologies:
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of treatment to assess glucose, insulin, glucagon, GLP-1, and GIP responses to an oral glucose load.
-
Hyperglycemic Clamp Test: Used to assess insulin secretion in response to a sustained hyperglycemic state.
-
Hyperinsulinemic-Euglycemic Clamp Test: Performed to evaluate peripheral insulin sensitivity.
-
Somatostatin Receptor Binding Assay Protocol (General Methodology)
Receptor binding affinities of pasireotide are typically determined using in vitro radioligand binding assays.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5).
-
Radioligand: A subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28 for SSTR5) is used.
-
Procedure: Cell membranes expressing the specific SSTR subtype are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled pasireotide.
-
Detection: After incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: The concentration of pasireotide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation. These Ki values represent the binding affinity of pasireotide for each receptor subtype.
Conclusion
Pasireotide (ditrifluoroacetate) exerts a profound and multifaceted influence on hormone secretion, driven by its unique multi-receptor binding profile with high affinity for SSTR5. In Cushing's disease and acromegaly, it offers a potent therapeutic option by directly suppressing the hypersecretion of ACTH, cortisol, GH, and IGF-1.[1][8] A critical consideration in its clinical use is the frequent development of hyperglycemia, a direct consequence of its potent inhibition of insulin and incretin secretion. A thorough understanding of these complex hormonal effects, supported by the quantitative data and mechanistic insights presented in this guide, is essential for optimizing its therapeutic application and managing its metabolic side effects in research and clinical practice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Cushing’s disease: Does low-dose pasireotide offer a comparable efficacy and safety to high-dose? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide (SOM230) demonstrates efficacy and safety in patients with acromegaly: a randomized, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of pasireotide long-acting release in acromegaly—results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pituitary-directed medical therapy with pasireotide for a corticotroph macroadenoma: pituitary volume reduction and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term treatment of Cushing's disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Successful Therapy Using Pasireotide Long-acting Release for Cushing's Disease Merged with Biochemical Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Pasireotide (Ditrifluoroacetate) and ACTH Suppression in Cushing's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cushing's disease, a debilitating endocrine disorder characterized by excessive adrenocorticotropic hormone (ACTH) production from a pituitary adenoma, presents a significant therapeutic challenge. Pasireotide, a multi-receptor targeted somatostatin analog, has emerged as a promising pituitary-directed therapy. This technical guide provides an in-depth overview of the mechanism of action of pasireotide (ditrifluoroacetate) in suppressing ACTH in preclinical models of Cushing's disease. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
Pasireotide is a synthetic cyclohexapeptide somatostatin analog with a unique binding profile. Unlike first-generation somatostatin analogs that primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5.[1][2] Corticotroph tumors, the underlying cause of Cushing's disease, predominantly express SSTR5, making pasireotide a targeted and effective therapeutic agent.[3][4] This guide delves into the preclinical evidence supporting the use of pasireotide for the treatment of Cushing's disease, focusing on its direct effects on pituitary tumor cells.
Mechanism of Action of Pasireotide
Pasireotide's primary mechanism of action in Cushing's disease involves the inhibition of ACTH synthesis and secretion from pituitary corticotroph adenoma cells.[1] This is achieved through its high-affinity binding to SSTR5 on these cells.[5] The activation of SSTR5, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that ultimately lead to the suppression of ACTH production and a reduction in tumor cell viability.
Signaling Pathways
Upon binding to SSTR5, pasireotide activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[1] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP signaling is a critical step in the downstream effects of pasireotide, which include the modulation of the MAPK/ERK pathway and the regulation of pro-opiomelanocortin (POMC) gene expression.[6] POMC is the precursor protein for ACTH.[7]
Diagram 1: Pasireotide Signaling Pathway for ACTH Suppression
Caption: Pasireotide binds to SSTR5, leading to inhibition of adenylyl cyclase and reduced cAMP levels.
Quantitative Data from Preclinical Models
The efficacy of pasireotide in suppressing ACTH and inhibiting tumor growth has been quantified in various preclinical models. The following tables summarize key findings from in vitro studies using the AtT-20 mouse pituitary tumor cell line and from clinical studies in patients with Cushing's disease.
In Vitro Efficacy of Pasireotide in AtT-20/D16v-F2 Cells
| Parameter | Pasireotide Concentration | Treatment Duration | Result (vs. Control) |
| Cell Viability | 10 nM | 48 hours | ~20% reduction[3][8][9] |
| POMC Expression | 10 nM | 48 hours | ~30% reduction[3][8][9] |
| ACTH Secretion | 10 nM | 48 hours | 16% reduction[3][8][9] |
| cAMP Accumulation (IC50) | 47 pM | 30 minutes | Shift to 1.1 µM after 48h[10] |
Tumor Volume Reduction in Cushing's Disease Patients
| Pasireotide Dose (subcutaneous) | Treatment Duration | Percentage of Patients with Tumor Volume Reduction | Mean Tumor Volume Reduction |
| 600 µg twice daily | 6 months | 44%[6][11][12][13] | +9.3% (increase)[6] |
| 900 µg twice daily | 6 months | 75%[6][11][12][13] | -19.0%[6] |
| 600 µg twice daily | 12 months | 50%[6][11][12][13] | - |
| 900 µg twice daily | 12 months | 89%[6][11][12][13] | -43.8% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of pasireotide on pituitary tumor cells.
Cell Culture of AtT-20/D16v-F2 Cells
The AtT-20/D16v-F2 mouse pituitary tumor cell line is a widely used in vitro model for Cushing's disease research.[8][14]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% horse serum and 1% antibiotic/antimycotic solution.[8]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Diagram 2: AtT-20 Cell Culture and Treatment Workflow
Caption: A typical workflow for in vitro experiments using AtT-20 cells to study pasireotide's effects.
ACTH Secretion Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying ACTH levels in cell culture supernatants.
-
Sample Collection: After treatment with pasireotide, the cell culture medium is collected.
-
Centrifugation: The collected supernatant is centrifuged at 1000 x g for 20 minutes at 2-8°C to remove any cells or debris.[8][15]
-
ELISA Protocol (General):
-
Add 50 µL of standard or sample to each well of an ACTH ELISA plate.
-
Immediately add 50 µL of Biotinylated Detection Antibody to each well.
-
Incubate for 45 minutes at 37°C.[16]
-
Aspirate and wash the wells three times.
-
Add 100 µL of HRP Conjugate to each well and incubate for 30 minutes at 37°C.[16]
-
Aspirate and wash the wells five times.
-
Add 90 µL of Substrate Reagent and incubate for 15 minutes at 37°C.[16]
-
Add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm immediately.[16]
-
-
Data Analysis: A standard curve is generated using known concentrations of ACTH, and the concentration of ACTH in the samples is determined by interpolating from the standard curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Assay Protocol:
-
After the desired incubation period with pasireotide, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the control (untreated) cells.
POMC Gene Expression Analysis (Quantitative PCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the levels of POMC mRNA.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the POMC gene and a reference gene (e.g., ACTIN).
-
Data Analysis: The relative expression of the POMC gene is calculated using the ΔΔCt method, normalized to the reference gene.[17]
Conclusion
Pasireotide (ditrifluoroacetate) effectively suppresses ACTH secretion and reduces cell viability in Cushing's disease models. Its mechanism of action is primarily mediated through high-affinity binding to SSTR5 on pituitary corticotroph tumor cells, leading to the inhibition of the adenylyl cyclase/cAMP signaling pathway and subsequent downregulation of POMC gene expression. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the understanding and treatment of Cushing's disease. Further investigation into the intricate downstream signaling pathways and the development of predictive markers for pasireotide response will continue to refine its therapeutic application.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical use of pasireotide for Cushing’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 6. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pituitary corticotrope tumor (AtT20) cells as a model system for the study of early inhibition by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Mouse ACTH ELISA kit | Cell Culture Supernatant, Plasma, Serum [anticorps-enligne.fr]
- 17. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pasireotide (ditrifluoroacetate) in Neuroendocrine Tumor Cell Lines: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant potential in the management of neuroendocrine tumors (NETs). Unlike first-generation somatostatin analogs that primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This broad receptor profile allows for a wider range of action, influencing various cellular processes within NET cell lines, including the inhibition of hormonal secretion, control of cell proliferation, and induction of apoptosis.[1][4][5] This technical guide provides a comprehensive overview of the in vitro effects of pasireotide on NET cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the investigation of its cellular and molecular effects.
Mechanism of Action
Pasireotide exerts its effects on neuroendocrine tumor cells through its interaction with multiple somatostatin receptors (SSTRs). The expression of SSTR subtypes can vary among different types of NETs.[1] Pasireotide's ability to bind to SSTR1, 2, 3, and 5 allows it to modulate a broader range of signaling pathways compared to more selective analogs like octreotide.[1][6]
Upon binding to these G-protein coupled receptors, pasireotide initiates a cascade of intracellular events that culminate in anti-proliferative, pro-apoptotic, and anti-secretory effects.[1][7] Key signaling pathways modulated by pasireotide in NET cell lines include:
-
PI3K/Akt/mTOR Pathway: Pasireotide has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1][8] Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor cell proliferation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Pasireotide can modulate this pathway, contributing to its anti-proliferative effects.[7]
-
Adenylyl Cyclase and Calcium Channels: Pasireotide's anti-secretory effects are mediated through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of calcium channel activity.[1][9]
The following diagram illustrates the primary signaling pathways affected by pasireotide in NET cells.
Caption: Pasireotide signaling pathways in neuroendocrine tumor cells.
Data Presentation
The following tables summarize quantitative data from in vitro studies of pasireotide in various neuroendocrine tumor cell lines.
Table 1: Anti-proliferative Effects of Pasireotide on NET Cell Lines
| Cell Line | Tumor Type | Assay | Pasireotide Concentration | % Inhibition of Cell Viability | Reference |
| H69 | Small Cell Lung Cancer | MTT Assay | 35.4 µM (IC50) | 50% | |
| NCI-H727 | Bronchial Carcinoid | Not Specified | Not Specified | Significant Reduction | [5][10] |
| AtT-20/D16v-F2 | Pituitary Adenoma | Not Specified | 10 nM | ~20% | [11] |
Table 2: Effects of Pasireotide on Hormone Secretion in NET Cell Lines
| Cell Line/Primary Culture | Tumor Type | Hormone Measured | Pasireotide Concentration | % Inhibition of Secretion | Reference |
| Primary pNET cultures | Pancreatic NET | Chromogranin A (CgA) | 1-10 nM | Dose-dependent decrease | [4] |
| AtT-20/D16v-F2 | Pituitary Adenoma | ACTH | 10 nM | 16% | [11] |
| Somatotroph tumor primary cultures | Pituitary Adenoma | Growth Hormone (GH) | 10⁻⁸ M | ~32.1% | [9] |
Table 3: Pro-apoptotic Effects of Pasireotide
| Cell Line/Primary Culture | Tumor Type | Assay | Pasireotide Concentration | Observation | Reference |
| Primary pNET cultures | Pancreatic NET | Not Specified | 1-10 nM | Induction of caspase-dependent apoptosis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of pasireotide on NET cell lines.
Cell Culture
-
Cell Lines: Human neuroendocrine tumor cell lines such as BON-1 (pancreatic), QGP-1 (pancreatic), NCI-H727 (bronchial carcinoid), and AtT-20/D16v-F2 (murine pituitary) are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibl-international.com [ibl-international.com]
- 4. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. epitopediagnostics.com [epitopediagnostics.com]
- 8. kumc.edu [kumc.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pasireotide (ditrifluoroacetate) In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a synthetic long-acting cyclic hexapeptide analog of somatostatin, is a multi-receptor ligand with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5). Its broad receptor profile allows it to modulate various cellular processes, including hormone secretion and cell proliferation, making it a compound of significant interest in oncology and endocrinology research. These application notes provide detailed protocols for the in vitro use of Pasireotide (ditrifluoroacetate) in cell culture experiments, focusing on its effects on cell viability, signaling pathways, and hormone secretion.
Mechanism of Action
Pasireotide exerts its biological effects primarily through its interaction with SSTRs, which are G protein-coupled receptors. Activation of these receptors by pasireotide initiates a cascade of intracellular signaling events. In pituitary and neuroendocrine tumor cells, this typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately affecting cell proliferation and hormone secretion.[1][2][3] For instance, pasireotide has been shown to inhibit the phosphorylation of ERK1/2 in corticotroph tumor cells, an effect mediated predominantly through SSTR5.[1]
Data Presentation
Pasireotide Binding Affinities and Potency
| Receptor Subtype | Binding Affinity (pKi) | In Vitro Potency (IC50) |
| SSTR1 | 8.2 | - |
| SSTR2 | 9.0 | - |
| SSTR3 | 9.1 | - |
| SSTR4 | <7.0 | - |
| SSTR5 | 9.9 | - |
| GHRH-induced GH release (rat pituitary cells) | - | 0.4 nM |
Data sourced from publicly available information.
In Vitro Efficacy of Pasireotide on Cell Viability
| Cell Line | Cell Type | Assay | IC50 | Incubation Time |
| H69 | Small Cell Lung Cancer | Cell Viability Assay | 35.4 µM | - |
| AtT-20 | Mouse Pituitary Tumor | Cell Viability Assay | ~1 µM (significant inhibition at 10nM) | 48 hours[4] |
| Primary Human Corticotroph Tumors | Pituitary Adenoma | Cell Growth Assay | Significant inhibition at 10 nM | -[1] |
This table summarizes available quantitative data on the half-maximal inhibitory concentration (IC50) of pasireotide in various cancer cell lines. Further research is encouraged to expand this dataset.
Experimental Protocols
Preparation of Pasireotide (ditrifluoroacetate) Stock Solution
-
Reconstitution: Pasireotide (ditrifluoroacetate) is typically a lyophilized powder. To prepare a stock solution, reconstitute the powder in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water. For example, to create a 10 mM stock solution, dissolve the appropriate mass of pasireotide in the calculated volume of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture and Treatment
The following protocol is a general guideline and may require optimization for specific cell lines and experimental objectives.
-
Cell Seeding:
-
For adherent cell lines (e.g., GH3, AtT-20), seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
For suspension cells, adjust the seeding density as appropriate for the specific cell line.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Pasireotide Treatment:
-
Prepare serial dilutions of Pasireotide from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of Pasireotide.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest Pasireotide concentration).
-
-
Incubation: Incubate the cells with Pasireotide for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the Pasireotide concentration to determine the IC50 value.
-
Hormone Secretion Assay (Example: ACTH Secretion from AtT-20 cells)
-
Cell Culture and Treatment: Culture AtT-20 cells and treat with Pasireotide as described above.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Hormone Quantification: Measure the concentration of Adrenocorticotropic hormone (ACTH) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the ACTH concentration to the cell number or total protein content in each well. Calculate the percentage of inhibition of ACTH secretion for each treatment group relative to the vehicle control.
Visualization of Signaling Pathways and Workflows
Caption: Pasireotide's mechanism of action.
Caption: Workflow for MTT cell viability assay.
References
Application Notes and Protocols for Pasireotide (ditrifluoroacetate) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pasireotide (ditrifluoroacetate), a multireceptor-targeted somatostatin analog, in mouse xenograft models for preclinical cancer research.
Introduction
Pasireotide is a synthetic cyclohexapeptide that exhibits high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This broad receptor profile distinguishes it from first-generation somatostatin analogs like octreotide, which primarily target SSTR2. The engagement of multiple SSTRs allows Pasireotide to modulate various downstream signaling pathways, including the cAMP and MAPK pathways, leading to the inhibition of hormone secretion, cell proliferation, and induction of apoptosis.[1] These characteristics make Pasireotide a valuable tool for investigating the therapeutic potential of targeting somatostatin receptors in various cancers, particularly neuroendocrine tumors, pituitary adenomas, and thyroid cancer, in in vivo mouse xenograft models.
Mechanism of Action
Pasireotide exerts its effects by binding to somatostatin receptors on the surface of cancer cells. This binding initiates a cascade of intracellular events:
-
Inhibition of cAMP Pathway: Activation of SSTRs by Pasireotide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can suppress hormone secretion and cell proliferation.[1]
-
Modulation of MAPK Pathway: Pasireotide can also influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival. By modulating this pathway, Pasireotide can induce cell cycle arrest and apoptosis.[1]
Signaling Pathway Diagram
Caption: Pasireotide binds to SSTRs, inhibiting the cAMP pathway and modulating the MAPK pathway.
Dosage and Administration in Mouse Xenograft Models
The dosage of Pasireotide can vary depending on the tumor type, mouse strain, and the formulation used (e.g., long-acting release [LAR]). The following table summarizes dosages reported in various studies.
| Cancer Type | Mouse Strain | Pasireotide Formulation | Dosage | Administration Route | Reference |
| Neuroendocrine Tumor (Insulinoma) | Conditional Men1 Knockout | LAR | 40 mg/kg | Intramuscular (monthly) | [3] |
| Thyroid Cancer | Nude | LAR | 10 mg/kg, 20 mg/kg | Subcutaneous (once) | [4] |
| Pituitary Tumor | Nude | Not Specified | 1.5 µ g/day | Subcutaneous | [5] |
| Neuroendocrine Tumor | Female Men1+/- | LAR | 40 mg/kg | Intramuscular (monthly) | [6] |
Experimental Protocols
Cell Line and Animal Model Selection
-
Cell Lines: Choose a cancer cell line that expresses the somatostatin receptors targeted by Pasireotide (SSTR1, 2, 3, and 5). Receptor expression can be confirmed by qPCR, Western blot, or immunohistochemistry.
-
Animal Models: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are commonly used for establishing xenografts to prevent rejection of human tumor cells. The choice of strain may depend on the specific tumor type and study objectives.
Xenograft Tumor Implantation
-
Subcutaneous Xenograft Model:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL) subcutaneously into the flank of each mouse.
-
Experimental Workflow Diagram
Caption: Workflow for a typical Pasireotide mouse xenograft study.
Pasireotide (ditrifluoroacetate) Preparation and Administration
-
Reconstitution: Reconstitute Pasireotide (ditrifluoroacetate) powder in a sterile vehicle as recommended by the manufacturer. For the long-acting release (LAR) formulation, follow the specific reconstitution instructions provided.
-
Administration:
-
Subcutaneous (SC): Administer the prepared Pasireotide solution subcutaneously, typically in the interscapular region.
-
Intramuscular (IM): For the LAR formulation, administer the suspension intramuscularly into the hind limb.
-
Tumor Growth Monitoring and Data Collection
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week once the tumors become palpable.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.
-
Endpoint Criteria: Establish clear endpoint criteria for the study, such as a maximum tumor volume or signs of morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
Endpoint Analysis
-
Tumor Growth Inhibition: At the end of the study, calculate the percentage of tumor growth inhibition for the Pasireotide-treated groups compared to the vehicle control group.
-
Histology and Immunohistochemistry: Excise tumors and fix them in formalin for histological analysis (e.g., H&E staining) and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Biomarker Analysis: Collect blood samples for the analysis of relevant biomarkers, such as hormone levels (e.g., insulin, ACTH) or other markers related to the specific cancer model.
Conclusion
Pasireotide (ditrifluoroacetate) is a potent multireceptor-targeted somatostatin analog with demonstrated anti-tumor activity in various mouse xenograft models. The provided application notes and protocols offer a framework for designing and conducting preclinical studies to evaluate the efficacy of Pasireotide. Careful consideration of the appropriate dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results. Researchers should always adhere to institutional guidelines for animal welfare and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 3. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.glpbio.com [file.glpbio.com]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pasireotide (ditrifluoroacetate) in Monkey Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pasireotide in monkey plasma. Pasireotide, as the ditrifluoroacetate salt, is a long-acting somatostatin analog. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry. This method was validated for specificity, sensitivity, linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.
Introduction
Pasireotide is a cyclohexapeptide somatostatin analog with high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This broad binding profile underlies its therapeutic potential in various endocrine disorders, including Cushing's disease and acromegaly, by inhibiting the secretion of hormones such as ACTH and GH/IGF-1.[2][3][4] Accurate quantification of pasireotide in biological matrices is crucial for pharmacokinetic assessments and to ensure safety and efficacy in drug development. This document provides a detailed protocol for the analysis of pasireotide in monkey plasma using LC-MS/MS.
Signaling Pathway of Pasireotide
Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors. This interaction triggers a downstream signaling cascade that ultimately leads to the inhibition of hormone secretion.
Caption: Pasireotide signaling pathway.
Experimental Workflow
The analytical method involves sample preparation using solid-phase extraction, followed by LC-MS/MS analysis.
References
Application Notes and Protocols for Pasireotide (ditrifluoroacetate) in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant potential in the treatment of various neuroendocrine tumors (NETs) and pituitary adenomas.[1][2] Its ditrifluoroacetate salt is a stable formulation used in research and clinical settings. Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), Pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This broader binding profile suggests a potentially wider range of anti-proliferative and anti-secretory effects.
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic responses. These application notes provide a framework for utilizing Pasireotide (ditrifluoroacetate) in 3D tumor spheroid models to evaluate its anti-cancer efficacy and elucidate its mechanism of action.
Mechanism of Action
Pasireotide exerts its anti-tumor effects by binding to SSTRs, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of hormone secretion.[3][4] Key signaling pathways modulated by Pasireotide include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathways. By inhibiting these pathways, Pasireotide can interfere with essential cellular processes such as cell growth, survival, and metabolism.
Figure 1: Simplified signaling pathway of Pasireotide.
Data Presentation
The following tables summarize quantitative data on the efficacy of Pasireotide from in vitro studies. While direct data from 3D neuroendocrine tumor spheroid models is limited, the provided information from 2D cultures and other cell lines can serve as a valuable reference for designing and interpreting experiments in 3D models.
Table 1: Pasireotide Binding Affinity and IC50 Values
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (pKi) | Human SSTR1 | 8.2 | [3][4][5] |
| Human SSTR2 | 9.0 | [3][4][5] | |
| Human SSTR3 | 9.1 | [3][4][5] | |
| Human SSTR5 | 9.9 | [3][4][5] | |
| IC50 (GH release) | Rat Pituitary Cells | 0.4 nM | [3][5][6] |
| IC50 (Cell Viability) | H69 (SCLC) | 35.4 µM | [7] |
Table 2: Anti-proliferative Effects of Pasireotide in 2D Neuroendocrine Tumor Primary Cultures
| Tumor Type | Pasireotide Concentration | Maximal Inhibition of Cell Viability | Comparison to Octreotide | Reference |
| Pancreatic NET (pNET) | 1 nM or 10 nM | 16% to 79% | At least as efficient | [8][9] |
Experimental Protocols
The following protocols provide a general framework for the generation of 3D tumor spheroids, treatment with Pasireotide (ditrifluoroacetate), and subsequent analysis. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Generation of 3D Tumor Spheroids (Liquid Overlay Technique)
Materials:
-
Neuroendocrine tumor cell line (e.g., BON-1, QGP-1)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture neuroendocrine tumor cells in standard tissue culture flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
Protocol 2: Pasireotide Treatment of 3D Tumor Spheroids
Materials:
-
Pasireotide (ditrifluoroacetate) stock solution (e.g., in DMSO or water)
-
Complete cell culture medium
-
Pre-formed 3D tumor spheroids in a 96-well plate
Procedure:
-
Prepare a serial dilution of Pasireotide (ditrifluoroacetate) in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) should also be prepared.
-
Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add 50 µL of the corresponding Pasireotide dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer, depending on the experimental endpoint).
-
Monitor the spheroids for any morphological changes (e.g., size, compaction, signs of disintegration) daily.
Protocol 3: Assessment of Spheroid Viability (ATP-based Assay)
Materials:
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
After the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Assessment of Spheroid Growth (Microscopy and Image Analysis)
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., before treatment and every 24-48 hours during treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)πr³, where r is the radius (diameter/2).
-
Plot the change in spheroid volume over time for each treatment condition to assess the effect of Pasireotide on spheroid growth.
Mandatory Visualization
Figure 2: Experimental workflow for Pasireotide treatment of 3D tumor spheroids.
References
- 1. Pasireotide in the treatment of neuroendocrine tumors: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pasireotide ditrifluoroacetate Datasheet DC Chemicals [dcchemicals.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Somatostatin Receptor (SSTR) Expression Following Pasireotide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2][3] It is utilized in the treatment of various neuroendocrine tumors, Cushing's disease, and acromegaly by inhibiting hormone hypersecretion and cell proliferation.[2][4][5] The clinical efficacy of Pasireotide is intrinsically linked to the expression levels of its target SSTRs on tumor cells. Therefore, accurate assessment of SSTR expression in tissue samples, both before and after treatment, is crucial for predicting and monitoring therapeutic response. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify SSTR protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical detection of SSTR1, SSTR2, SSTR3, and SSTR5 in tissues from patients treated with Pasireotide.
Pasireotide's Mechanism of Action and Impact on SSTR Expression
Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs).[1] This binding activates downstream signaling pathways, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This cascade of events ultimately results in the suppression of hormone secretion and the inhibition of cell growth through the modulation of pathways like the MAPK pathway.[1] Pasireotide's broad binding profile, especially its high affinity for SSTR5, makes it effective in conditions where other somatostatin analogs that primarily target SSTR2 are less successful.[1][5]
Interestingly, treatment with somatostatin analogs can modulate the expression of SSTRs themselves. For instance, some studies suggest that Pasireotide treatment can lead to an increase in SSTR2 protein levels.[8] This feedback mechanism highlights the importance of evaluating SSTR expression during and after treatment to understand the evolving tumor biology and potential for continued therapeutic response.
Quantitative Data on SSTR Expression After Pasireotide Treatment
The following tables summarize quantitative data on SSTR expression in various tumor types, which can be influenced by Pasireotide treatment. The data is often presented as an Immunoreactivity Score (IRS), which combines the staining intensity and the percentage of positive cells.
Table 1: SSTR2 Expression and Pasireotide Response in Acromegaly
| Patient Cohort | SSTR2 IRS (Median) | Correlation with Pasireotide Response | Reference |
| SRL-pretreated, Pasireotide-treated | 12.0 (in patients with less tumor shrinkage) vs 2.0 (in patients with significant tumor shrinkage) | Lower SSTR2 expression was associated with greater tumor shrinkage during Pasireotide treatment in patients unresponsive to first-generation SRLs. | [9][10] |
| Medically naive, Pasireotide-treated | Not specified | SSTR2 IRS was positively correlated to the Pasireotide response score. | [11][12] |
Table 2: SSTR5 Expression and Pasireotide Response
| Tumor Type | SSTR5 IRS (Median/Mean) | Correlation with Pasireotide Response | Reference |
| Corticotroph tumors | Higher in USP8 mutant tumors (mean 0.543 vs 0.228 in wild-type) | USP8 mutant tumors with higher SSTR5 expression showed a better response to Pasireotide's antisecretory action. | [13] |
| Prolactinomas | Median IRS of 12.0 in tumors with >50% prolactin inhibition by Pasireotide | Higher SSTR5 expression correlated with a better in vitro response to Pasireotide. | [14] |
| Acromegaly | No significant correlation found in one study. | In a cohort of patients partially responsive to SRLs, SSTR5 expression did not correlate with the IGF-I lowering effects of Pasireotide. | [11][12] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Pasireotide via SSTRs
Caption: Pasireotide binding to SSTRs inhibits adenylyl cyclase and the MAPK pathway, leading to reduced hormone secretion and cell proliferation, and can induce apoptosis.
Immunohistochemistry Experimental Workflow
Caption: A stepwise workflow for the immunohistochemical detection and analysis of SSTR expression in FFPE tissue sections.
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for SSTRs in FFPE Tissues
This protocol is a synthesized guideline based on common IHC practices for SSTRs.[6][15][16][17][18] Researchers should optimize parameters such as antibody concentration and incubation times for their specific antibodies and tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Heat-Induced Epitope Retrieval (HIER) buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or EDTA buffer, pH 9.0)[15]
-
Pressure cooker or water bath
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen peroxide solution (e.g., 3%) for blocking endogenous peroxidase
-
Protein block solution (e.g., 5% normal goat serum in TBS)
-
Primary antibodies (see Table 3 for recommended clones)
-
Polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody
-
3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Cover slips
Table 3: Recommended Primary Antibodies for SSTR IHC
| Target | Antibody Clone | Dilution (starting point) | Reference |
| SSTR1 | UMB7 | 1:100 - 1:500 | [7] |
| SSTR2 | UMB1 (or EP3) | 1:1000 (UMB1), 1:75 (polyclonal) | [7][15][18][19] |
| SSTR3 | UMB5 | 1:100 - 1:500 | [7] |
| SSTR5 | UMB4 | 1:200 | [13][18][19] |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Blocking:
-
Incubate slides with 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply protein block solution and incubate for 20-30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Apply mounting medium and a coverslip.
-
Protocol 2: Scoring of SSTR Immunohistochemical Staining
A semi-quantitative scoring system is essential for reproducible data. The Immunoreactivity Score (IRS) is a commonly used method.
Procedure:
-
Assess Staining Intensity:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Determine Percentage of Positive Tumor Cells:
-
0 = <1% positive cells
-
1 = 1-10% positive cells
-
2 = 11-50% positive cells
-
3 = 51-80% positive cells
-
4 = >80% positive cells
-
-
Calculate the Immunoreactivity Score (IRS):
-
IRS = Staining Intensity Score × Percentage of Positive Cells Score.
-
The final IRS will range from 0 to 12.
-
Interpretation:
-
IRS 0-1: Negative
-
IRS 2-4: Weakly positive
-
IRS 6-8: Moderately positive
-
IRS 9-12: Strongly positive
Note: Only membranous staining should be considered positive for SSTRs, although cytoplasmic staining may also be observed.[6][18]
Conclusion
The immunohistochemical evaluation of SSTR expression is a critical component in the management of patients treated with Pasireotide. The protocols and information provided herein offer a robust framework for researchers and clinicians to assess SSTR status, which can aid in predicting treatment response and understanding the molecular changes occurring in tumors under therapy. Standardization of these methods is key to ensuring the comparability of data across different studies and clinical sites.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. karger.com [karger.com]
- 3. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. T2-signal intensity, SSTR expression, and somatostatin analogs efficacy predict response to pasireotide in acromegaly - Endo-ERN [endo-ern.eu]
- 10. scispace.com [scispace.com]
- 11. Pasireotide Responsiveness in Acromegaly Is Mainly Driven by Somatostatin Receptor Subtype 2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. researchgate.net [researchgate.net]
- 15. unilabs.sk [unilabs.sk]
- 16. Somatostatin receptor immunohistochemistry in neuroendocrine tumors: comparison between manual and automated evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Somatostatin receptors in normal and acromegalic somatotroph cells: the U-turn of the clinician to immunohistochemistry report – a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pasireotide (ditrifluoroacetate) solubility and stability in aqueous solutions
This technical support center provides guidance on the solubility and stability of pasireotide (ditrifluoroacetate) in aqueous solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is Pasireotide (ditrifluoroacetate)?
Pasireotide is a synthetic, long-acting cyclic hexapeptide that is an analog of the natural hormone somatostatin. It exhibits high binding affinity for several somatostatin receptor subtypes (SSTR1, 2, 3, and 5), which are expressed in various tissues and are often overexpressed in neuroendocrine tumors. The ditrifluoroacetate salt form is commonly used for research purposes.
Q2: What is the solubility of Pasireotide (ditrifluoroacetate) in common solvents?
Pasireotide (ditrifluoroacetate) has good solubility in some organic solvents and can be dissolved in water with sonication. A different salt form, pasireotide (aspartate) (trifluoroacetate salt), is sparingly soluble in aqueous buffers but has a solubility of approximately 0.25 mg/mL in a 1:3 solution of ethanol:PBS (pH 7.2).[1] For detailed information, please refer to the solubility table in the Data Presentation section.
Q3: How should I prepare aqueous solutions of Pasireotide (ditrifluoroacetate)?
For preparing aqueous solutions, it is recommended to first dissolve the lyophilized powder in a minimal amount of an organic solvent like DMSO and then slowly dilute it with the desired aqueous buffer. Direct dissolution in aqueous buffers may be challenging due to the hydrophobic nature of the peptide. A detailed protocol is provided in the Experimental Protocols section.
Q4: What are the recommended storage conditions for Pasireotide (ditrifluoroacetate) solutions?
Stock solutions of pasireotide ditrifluoroacetate in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Aqueous solutions are generally not recommended for long-term storage; it is best to prepare them fresh on the day of use.[1]
Q5: What factors can affect the stability of Pasireotide (ditrifluoroacetate) in aqueous solutions?
The stability of pasireotide in aqueous solutions is influenced by several factors, including:
-
pH: Peptide stability is often pH-dependent. For many peptides, optimal stability is found in slightly acidic conditions.
-
Temperature: Higher temperatures generally accelerate the degradation of peptides in solution.
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be a concern for long-term storage.
Q6: How does Pasireotide exert its biological effects?
Pasireotide functions as a somatostatin analog, binding to and activating somatostatin receptors (SSTRs).[3] This activation triggers a cascade of intracellular signaling pathways that are primarily inhibitory in nature.[4][5] These pathways can lead to the inhibition of hormone secretion and the modulation of cell growth and proliferation.[3][6] A diagram of the somatostatin receptor signaling pathway is provided in the Mandatory Visualizations section.
Data Presentation
Table 1: Solubility of Pasireotide Salts
| Salt Form | Solvent | Solubility | Notes |
| Pasireotide (ditrifluoroacetate) | Water | 33.33 mg/mL | Requires sonication. |
| Pasireotide (ditrifluoroacetate) | DMSO | 100 mg/mL | Requires sonication. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[2] |
| Pasireotide (aspartate) (trifluoroacetate salt) | Ethanol | ~33 mg/mL | Soluble in organic solvents.[1] |
| Pasireotide (aspartate) (trifluoroacetate salt) | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | For aqueous solutions, dissolve in ethanol first, then dilute with buffer.[1] |
Table 2: General Stability of Peptide Solutions at Different Temperatures (Illustrative Example)
Disclaimer: The following data is a general representation of peptide stability and is not specific to pasireotide (ditrifluoroacetate). Stability is highly sequence-dependent. A peptide-specific stability study is recommended.
| Temperature | General Expected Stability of Peptides in Aqueous Solution |
| -80°C | Months to years (in appropriate buffers and when aliquoted) |
| -20°C | Weeks to months (in appropriate buffers and when aliquoted) |
| 4°C | Days to weeks |
| Room Temperature (20-25°C) | Hours to days |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of Pasireotide (ditrifluoroacetate)
This protocol describes a general method for preparing an aqueous working solution of pasireotide (ditrifluoroacetate) from a lyophilized powder.
-
Equilibrate the Vial: Allow the vial of lyophilized pasireotide (ditrifluoroacetate) to warm to room temperature before opening to prevent condensation of moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a Concentrated Stock Solution:
-
Add a small, precise volume of fresh, high-purity DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of DMSO.
-
Vortex gently and/or sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.
-
-
Prepare the Aqueous Working Solution:
-
While gently vortexing your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), slowly add the required volume of the pasireotide stock solution drop-by-drop.
-
Note: The final concentration of DMSO in your working solution should be kept as low as possible (ideally below 0.5%) to avoid potential effects on your experiments.
-
-
Final Check and Use:
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
It is recommended to use the freshly prepared aqueous solution immediately.
-
Protocol 2: General Protocol for Assessing the Stability of Pasireotide in Aqueous Solutions
This protocol outlines a general approach to determine the stability of pasireotide in a specific aqueous buffer. A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is required.
-
Solution Preparation: Prepare a solution of pasireotide in the desired aqueous buffer at a known concentration.
-
Incubation:
-
Aliquot the solution into several sterile, tightly sealed vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.
-
Sample Analysis:
-
Analyze the samples immediately by RP-HPLC to determine the concentration of intact pasireotide.
-
The percentage of remaining pasireotide at each time point is calculated relative to the initial concentration at time 0.
-
-
Data Analysis: Plot the percentage of intact pasireotide versus time for each temperature to determine the degradation rate.
Troubleshooting Guides
Issue 1: Pasireotide (ditrifluoroacetate) powder does not dissolve in the initial solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent such as DMSO.
-
Increase the volume of the solvent gradually.
-
Gently vortex the solution for a longer period.
-
Use brief sonication in a water bath to aid dissolution.
-
Issue 2: Precipitation is observed after adding the pasireotide stock solution to an aqueous buffer.
-
Possible Cause: The solubility limit of pasireotide in the final aqueous buffer has been exceeded.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Prepare a more dilute working solution.
-
Slow Down the Dilution: Add the DMSO stock solution to the aqueous buffer very slowly while vortexing vigorously to ensure rapid mixing and avoid localized high concentrations of the peptide.
-
Optimize the Buffer:
-
pH: The solubility of peptides can be pH-dependent. Try adjusting the pH of your buffer.
-
Buffer Composition: Consider trying different buffer systems (e.g., acetate, citrate) if precipitation persists in phosphate buffers.
-
-
Issue 3: Inconsistent experimental results are obtained with prepared pasireotide solutions.
-
Possible Cause 1: Degradation of the peptide in the aqueous solution.
-
Troubleshooting Steps:
-
Always prepare fresh aqueous solutions of pasireotide for each experiment.
-
If solutions must be stored for a short period, keep them on ice.
-
Perform a stability study (as described in Protocol 2) to understand the degradation profile of pasireotide in your specific experimental conditions.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Ensure the lyophilized powder was accurately weighed.
-
Use a calibrated pipette for adding the solvent.
-
If possible, determine the concentration of your stock solution using a quantitative method like UV-Vis spectroscopy at a wavelength where the peptide absorbs, if the extinction coefficient is known.
-
Mandatory Visualizations
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Experimental Workflow for Preparing Pasireotide Solutions.
Caption: Troubleshooting Logic for Pasireotide Solution Preparation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Optimizing Pasireotide (ditrifluoroacetate) concentration for in vitro assays
Welcome to the technical support center for Pasireotide (ditrifluoroacetate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Pasireotide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pasireotide?
A1: Pasireotide is a synthetic, long-acting cyclohexapeptide analog of somatostatin. Its primary mechanism of action is binding to and activating multiple somatostatin receptors (SSTRs).[1][2] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, Pasireotide has a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5.[3][4][5] Activation of these G-protein coupled receptors inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade suppresses the secretion of various hormones, such as Adrenocorticotropic Hormone (ACTH) from pituitary corticotrophs and Growth Hormone (GH) from somatotrophs, and can also inhibit cell proliferation through modulation of pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6]
Q2: What is a good starting concentration for my in vitro experiment?
A2: A starting concentration of 10 nM is recommended for most cell-based assays.[7][8] However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. It is best practice to perform a dose-response curve to determine the EC50 for your specific system. Based on published literature, effective concentrations typically range from 0.1 nM to 100 nM .[9][10] For example, an IC50 of 0.4 nM was observed for the inhibition of Growth Hormone (GH) release in primary rat pituitary cells.[11][12]
Q3: How should I prepare and store Pasireotide (ditrifluoroacetate) stock solutions?
A3: Pasireotide ditrifluoroacetate is soluble in solvents like DMSO and ethanol.[13] It is practically insoluble in water.[14]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO.
-
Storage: Once reconstituted, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months .[11]
-
Working Solution: For experiments, dilute the DMSO stock solution directly into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize key binding affinities and effective concentrations of Pasireotide from various in vitro studies.
Table 1: Pasireotide Binding Affinity for Human Somatostatin Receptors (SSTRs)
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (IC50, nM) |
| SSTR1 | 8.2[12] | 9.3 |
| SSTR2 | 9.0[12] | 1.0 |
| SSTR3 | 9.1[12] | 1.5 |
| SSTR4 | < 7.0[12] | > 100 |
| SSTR5 | 9.9[12] | 0.16 |
Table 2: Effective Concentrations of Pasireotide in Various In Vitro Assays
| Cell/Assay Type | Endpoint Measured | Effective Concentration | Reference |
| Rat Pituitary Cells | GH Release Inhibition | IC50: 0.4 nM | [11][12] |
| Human Corticotroph Adenoma Cells | ACTH Secretion Inhibition | 1 - 100 nM | [9] |
| AtT-20/D16v-F2 Pituitary Cells | Cell Viability Reduction (~20%) | 10 nM | [7] |
| AtT-20/D16v-F2 Pituitary Cells | ACTH Secretion Inhibition (~16%) | 10 nM | [7] |
| Meningioma Cells | Cell Viability Reduction | 0.1 - 10 nM | [10] |
| GH-Secreting Adenoma Cultures | GH Secretion Inhibition | 10 nM | [15] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for Pasireotide and a typical workflow for optimizing its concentration in an in vitro assay.
Troubleshooting Guide
Q4: I am not observing any effect of Pasireotide on my cells. What could be the reason?
A4: There are several potential reasons for a lack of response:
-
Low SSTR Expression: The target cells may not express the relevant somatostatin receptors (SSTR1, 2, 3, 5) at sufficient levels. Verify SSTR expression using methods like RT-qPCR or Western Blot. The antiproliferative effects of Pasireotide can be dependent on the expression of specific subtypes, such as SSTR1 in meningioma cells.[10]
-
Incorrect Concentration: The concentration used may be too low. Perform a wide dose-response curve (e.g., 0.01 nM to 1 µM) to identify the effective range for your specific cell line.
-
Compound Inactivity: Ensure the Pasireotide stock solution was stored correctly and has not degraded. Avoid multiple freeze-thaw cycles.
-
Assay Incubation Time: The chosen incubation time may be too short to observe an effect. Try extending the treatment duration (e.g., 48 or 72 hours), especially for proliferation assays.[7]
-
Cell-Specific Resistance: Some cell types may be inherently resistant. For example, Pasireotide did not significantly impact cell growth in certain adrenocortical carcinoma cell lines.[16]
Q5: My cell viability is much lower than expected, even at low concentrations. What should I do?
A5: Unusually high cytotoxicity can be caused by:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is not toxic to your cells. A final concentration of ≤ 0.1% is generally considered safe for most cell lines. Run a "vehicle-only" control to test for solvent effects.
-
High SSTR Expression: Your cells might express very high levels of SSTRs, making them particularly sensitive to Pasireotide-induced apoptosis or growth arrest.[5]
-
Calculation Error: Double-check all dilution calculations to ensure the final concentration in the wells is correct.
-
Media Instability: Certain components in cell culture media can interact with the compound, potentially increasing its cytotoxicity.[17] Ensure the medium is fresh and properly prepared.
Q6: I am seeing high variability between my replicate wells. How can I reduce this?
A6: High variability can obscure real effects. To improve consistency:
-
Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding to have an equal number of cells in each well. Pay attention to your pipetting technique and avoid introducing bubbles.
-
Edge Effects: "Edge effects" in microplates can cause wells on the perimeter to behave differently. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding reagents.
-
Assay Timing: Perform reagent additions and readings consistently across all plates. For endpoint assays, ensure the time between adding the final reagent and reading the plate is uniform.
Experimental Protocols
Protocol: Determining Pasireotide IC50 using an MTS Cell Viability Assay
This protocol provides a framework for assessing the effect of Pasireotide on cell viability and determining its half-maximal inhibitory concentration (IC50).
Materials:
-
Pasireotide (ditrifluoroacetate)
-
100% DMSO
-
Target cells in culture
-
Complete cell culture medium
-
Sterile 96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[18]
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Pasireotide in 100% DMSO.
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to the desired density (e.g., 5,000-10,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Thaw a Pasireotide stock aliquot. Prepare a serial dilution series in complete culture medium. Aim for final well concentrations ranging from 0.01 nM to 1 µM.
-
Also prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest Pasireotide concentration.
-
Prepare "no cell" blanks containing medium only for background subtraction.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate Pasireotide dilution or control to each well (perform in triplicate).
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.[18]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the Pasireotide concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pasireotide (ditrifluoroacetate) Dose-Response Curve Troubleshooting: A Technical Support Center
Welcome to the technical support center for Pasireotide (ditrifluoroacetate) dose-response curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro and in vivo experiments with this multi-receptor targeted somatostatin analog.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pasireotide?
Pasireotide is a synthetic cyclohexapeptide somatostatin analog. It exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs), with a particularly high affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[1][2] This binding activates downstream signaling pathways that inhibit hormone secretion and cell proliferation.[3]
Q2: Which signaling pathways are primarily affected by Pasireotide?
Upon binding to SSTRs, Pasireotide primarily inhibits the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] It can also modulate the mitogen-activated protein kinase (MAPK) pathway.[4] The specific downstream effects can be cell-type dependent.
Q3: What is a typical IC50 for Pasireotide in vitro?
The half-maximal inhibitory concentration (IC50) of Pasireotide varies depending on the cell type, the specific SSTR subtype expression, and the measured endpoint (e.g., hormone inhibition vs. cell viability). For instance, in AtT-20 mouse pituitary tumor cells, Pasireotide has been shown to inhibit cAMP accumulation with an IC50 of approximately 55 pM.[5] In other studies, a concentration of 10 nM has been shown to significantly reduce ACTH secretion and cell viability in these cells.[1][3]
Q4: Is Pasireotide soluble and stable in cell culture media?
Pasireotide ditrifluoroacetate is soluble in water and DMSO.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO and then dilute it to the final concentration in the culture medium. Like many peptides, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution to ensure stability.
Troubleshooting Guide for Dose-Response Curve Issues
This guide addresses common problems encountered when generating a Pasireotide dose-response curve.
| Problem | Potential Cause | Suggested Solution |
| No response or weak response to Pasireotide | Low or absent SSTR expression: The target cells may not express the appropriate somatostatin receptors (especially SSTR5 and SSTR2) at sufficient levels. | - Confirm SSTR subtype expression in your cell model using RT-qPCR, Western blot, or flow cytometry.- Choose a cell line known to express the relevant SSTRs (e.g., AtT-20 cells for SSTR5). |
| Receptor desensitization: Prolonged exposure to Pasireotide can lead to the downregulation or desensitization of SSTRs. | - Minimize pre-incubation times.- Consider a serum-starvation period before Pasireotide treatment. | |
| Incorrect drug concentration: Errors in dilution or degradation of the compound. | - Prepare fresh dilutions from a new stock solution.- Verify the concentration of your stock solution. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette and be mindful of pipetting technique. |
| Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell growth. | - Avoid using the outer wells of the plate for experimental data.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Peptide aggregation: The peptide may not be fully solubilized in the culture medium. | - Ensure the stock solution is fully dissolved before further dilution.- Consider using a low-protein binding plate. | |
| Atypical or non-sigmoidal dose-response curve | Paradoxical effect: In some cases, particularly with aggressive tumors, Pasireotide can cause a paradoxical increase in hormone secretion at certain concentrations.[6] | - Expand the range of concentrations tested to identify any biphasic responses.[7]- This may be a true biological effect that requires further investigation. |
| Cell-specific signaling: The coupling of SSTRs to downstream pathways can differ between cell types, leading to unexpected curve shapes. | - Characterize the downstream signaling pathways in your specific cell model.- Compare your results with published data from similar cell types. | |
| Off-target effects: At very high concentrations, Pasireotide may have effects not mediated by SSTRs. | - Ensure your dose range is relevant to the known binding affinities of Pasireotide for SSTRs.- Include appropriate controls to rule out non-specific toxicity. |
Below is a logical workflow for troubleshooting unexpected dose-response curve results.
Caption: Troubleshooting workflow for Pasireotide dose-response experiments.
Data Presentation
The following tables summarize quantitative data for Pasireotide from various in vitro studies.
Table 1: Pasireotide IC50 Values for Inhibition of cAMP Accumulation
| Cell Line | Species | IC50 (pM) | Reference |
| AtT-20 | Mouse | 55 | [5] |
Table 2: Effects of Pasireotide on Cell Viability and Hormone Secretion
| Cell Line/Tissue | Species | Concentration | Effect | Endpoint | Reference |
| AtT-20/D16v-F2 | Mouse | 10 nM | ~20% reduction | Cell Viability | [1][3] |
| AtT-20/D16v-F2 | Mouse | 10 nM | ~16% reduction | ACTH Secretion | [1][3] |
| Human NFA primary cultures ('responder' group) | Human | Not specified | Reduction | Cell Viability | [8] |
| Human GH-secreting pituitary adenoma primary cultures | Human | 10 nM | ~32.1% reduction | GH Secretion | [9] |
| Human Meningioma primary cultures | Human | 10⁻¹⁰ to 10⁻⁸ M | Dose-dependent reduction | Cell Viability | [10] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT-based)
This protocol is adapted for assessing the effect of Pasireotide on the viability of adherent pituitary tumor cells (e.g., AtT-20).
-
Materials:
-
Pasireotide (ditrifluoroacetate)
-
AtT-20 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed AtT-20 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of Pasireotide in complete growth medium. A common concentration range to test is 10⁻¹² M to 10⁻⁶ M.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Pasireotide. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. ACTH Secretion Assay (ELISA)
This protocol outlines the measurement of ACTH secretion from AtT-20 cells following Pasireotide treatment.
-
Materials:
-
Pasireotide (ditrifluoroacetate)
-
AtT-20 cells
-
Serum-free medium
-
24-well tissue culture plates
-
Corticotropin-releasing hormone (CRH) (optional, for stimulated secretion)
-
Commercial ACTH ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed AtT-20 cells into a 24-well plate at an appropriate density and allow them to attach overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium for 1-2 hours.
-
Prepare different concentrations of Pasireotide in serum-free medium.
-
Treat the cells with the Pasireotide dilutions for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
(Optional) To measure the effect on stimulated secretion, add a secretagogue like CRH (e.g., 10 nM) for a short period (e.g., 2-4 hours) at the end of the Pasireotide treatment.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the ACTH concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the ACTH levels to the total protein content or cell number in each well.
-
Signaling Pathways and Experimental Workflows
Pasireotide Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by Pasireotide.
References
- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Hyperglycemia in Animal Models Treated with Pasireotide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models treated with pasireotide. The following information is intended to help manage the common adverse effect of hyperglycemia observed during such studies.
Frequently Asked Questions (FAQs)
Q1: Why does pasireotide cause hyperglycemia?
A1: Pasireotide-induced hyperglycemia is primarily due to its unique binding profile to somatostatin receptors (SSTRs). Unlike first-generation somatostatin analogs that mainly target SSTR2, pasireotide has a high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[1][2]
The key mechanisms are:
-
Reduced Insulin Secretion: Pasireotide's strong binding to SSTR5 on pancreatic beta-cells inhibits insulin secretion.[1]
-
Reduced Incretin Hormone Secretion: It also suppresses the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose-stimulated insulin release.[2]
-
Minimal Effect on Glucagon: While pasireotide has some inhibitory effect on glucagon secretion via SSTR2, it is less potent compared to its effect on insulin. This imbalance contributes to a hyperglycemic state.
Q2: How soon after pasireotide administration can I expect to see changes in blood glucose levels?
A2: Hyperglycemia can be observed relatively quickly after pasireotide administration. In rat models, a single subcutaneous injection of pasireotide can lead to an acute elevation in plasma glucose.[3] In human studies, increases in fasting plasma glucose (FPG) and HbA1c are typically seen within the first 1-3 months of treatment, after which they tend to stabilize.[4] Researchers should therefore initiate glucose monitoring shortly after the first dose.
Q3: Is the hyperglycemic effect of pasireotide reversible?
A3: Yes, the hyperglycemic effects of pasireotide are generally reversible upon discontinuation of the treatment.[5] Studies in humans have shown that FPG and HbA1c levels return to baseline values after ceasing pasireotide administration.[5]
Q4: What are the recommended therapeutic agents for managing pasireotide-induced hyperglycemia in animal models?
A4: While specific guidelines for animal models are not extensively published, clinical and preclinical data suggest the following agents are effective:
-
Metformin: Often considered a first-line therapy, metformin primarily reduces hepatic glucose production.[6]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., vildagliptin, sitagliptin): These agents increase the levels of endogenous incretins (GLP-1 and GIP) by preventing their degradation, thereby enhancing glucose-dependent insulin secretion.[7][8][9]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., liraglutide): These drugs directly stimulate the GLP-1 receptor, promoting insulin secretion, suppressing glucagon release, and slowing gastric emptying.[7][8][9]
In a study with healthy human volunteers, liraglutide and vildagliptin were found to be the most effective in managing pasireotide-associated hyperglycemia.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe hyperglycemia | - High pasireotide dosage- Animal model susceptibility- Underlying glucose intolerance in the animal strain | - Review and consider reducing the pasireotide dose.- Ensure baseline glucose levels were within the normal range before starting the experiment.- Implement antihyperglycemic therapy as outlined in the experimental protocols below.- Increase the frequency of blood glucose monitoring. |
| High variability in glucose levels between animals | - Inconsistent pasireotide administration (e.g., injection site, volume)- Differences in food consumption- Stress-induced hyperglycemia- Genetic variability within the animal colony | - Standardize the administration technique for all animals.- Ensure equal access to food and water; consider pair-feeding if necessary.- Acclimatize animals to handling and experimental procedures to minimize stress.- Increase the sample size to account for individual variability. |
| Hypoglycemia observed after antihyperglycemic treatment | - Dose of antihyperglycemic agent is too high- Synergistic effects with other experimental compounds- Improved insulin sensitivity (observed in some feline studies)[3][10] | - Reduce the dose of the antihyperglycemic agent.- Monitor blood glucose more frequently, especially during the initial phase of co-treatment.- If using insulin, perform a glucose curve to determine the nadir and duration of action. |
| Gastrointestinal side effects (e.g., diarrhea) | - Known side effect of pasireotide and some antihyperglycemic agents (e.g., GLP-1 agonists)[10] | - Ensure animals are well-hydrated.- Monitor for weight loss and signs of dehydration.- If severe, consider reducing the dose of the causative agent or providing supportive care. |
Data Presentation
Table 1: Effects of Pasireotide on Glucose and Hormonal Parameters in Animal Models
| Animal Model | Pasireotide Dose | Route | Duration | Change in Glucose | Change in Insulin | Change in Glucagon | Change in IGF-1 | Reference |
| Rat | 10 µg/kg/day | SC (twice daily) | 2 weeks | No significant change in baseline | - | - | - | [9] |
| Cat (diabetic, with hypersomatotropism) | 0.03 mg/kg | SC (q12h) | 3 days | Improved glycemic control | Insulin dose reduced | - | ↓ (Median: 2000 to 1105 ng/mL) | [3] |
| Cat (diabetic, with hypersomatotropism) | 6-8 mg/kg (LAR) | SC (monthly) | 6 months | No significant change in mean blood glucose | Insulin dose reduced | - | ↓ (Median: 1962 to 1253 ng/mL) | [5][10] |
Table 2: Efficacy of Antihyperglycemic Agents in Managing Pasireotide-Induced Hyperglycemia (Data from a study in healthy human volunteers)
| Co-administered Agent | Dose | Reduction in Plasma Glucose AUC post-OGTT | Attenuation of Decrease in Serum Insulin | Reference |
| Metformin | 500 mg PO BID | 13% | 6% higher than pasireotide alone | [7] |
| Nateglinide | 60 mg PO TID | 29% | 3% higher than pasireotide alone | [7] |
| Vildagliptin | 50 mg PO BID | 45% | 71% higher than pasireotide alone | [7] |
| Liraglutide | 0.6 mg SC QD | 72% | 34% higher than pasireotide alone | [7] |
Experimental Protocols
Note: Specific protocols for the co-administration of pasireotide and antihyperglycemic agents in rodents are not well-documented in published literature. The following protocols are suggested starting points and should be optimized through pilot studies.
1. Blood Glucose Monitoring
-
Frequency: Measure baseline blood glucose before the first pasireotide dose. For acute studies, monitor at 1, 2, 4, 8, and 24 hours post-dose. For chronic studies, monitor fasting and/or random blood glucose 2-3 times per week for the first 2-3 weeks, then weekly.[11]
-
Method: Collect blood from the tail vein and use a validated glucometer.
2. Pasireotide Administration
-
Rat: For short-acting pasireotide, doses can range from 10 µg/kg/day (administered in two subcutaneous injections) for stress-related studies, to higher doses for hyperglycemia induction.[9] For long-acting release (LAR) formulations, single subcutaneous injections of 4-80 mg/kg have been used.
-
Mouse: A dose of 40 mg/kg of pasireotide LAR administered subcutaneously has been used in studies evaluating anti-tumor effects.
-
Cat: 0.03 mg/kg of short-acting pasireotide subcutaneously every 12 hours, or 6-8 mg/kg of pasireotide LAR subcutaneously once a month have been documented.[3][5][10]
3. Management of Hyperglycemia (Suggested Starting Doses for Rodents)
-
Metformin:
-
Route: Oral gavage or in drinking water.
-
Dose: 100-300 mg/kg/day.
-
Protocol: Begin metformin administration concurrently with or prior to the first pasireotide dose.
-
-
DPP-4 Inhibitors (e.g., Sitagliptin):
-
Route: Oral gavage.
-
Dose: 10-50 mg/kg/day.
-
Protocol: Administer daily, starting with the first pasireotide dose.
-
-
GLP-1 Receptor Agonists (e.g., Liraglutide):
Visualizations
Caption: Signaling pathway of pasireotide-induced hyperglycemia.
Caption: General experimental workflow for studying pasireotide-induced hyperglycemia.
Caption: Troubleshooting flowchart for managing hyperglycemia in experiments.
References
- 1. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 3. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide Long-Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings [frontiersin.org]
- 7. Management of hyperglycemia associated with pasireotide (SOM230): healthy volunteer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 9. d-nb.info [d-nb.info]
- 10. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 12. Liraglutide pharmacotherapy reduces body weight and improves glycemic control in juvenile obese / hyperglycemic male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Pasireotide (ditrifluoroacetate) in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pasireotide (ditrifluoroacetate) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Pasireotide in cell-based assays?
Pasireotide is a somatostatin analog that binds to multiple somatostatin receptor subtypes (SSTRs) with high affinity, particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1] Its on-target effects are primarily mediated through these receptors, leading to:
-
Inhibition of Hormone Secretion: Pasireotide effectively suppresses the release of various hormones, including Adrenocorticotropic Hormone (ACTH) from pituitary corticotroph cells and Growth Hormone (GH) from somatotroph cells.[1]
-
Anti-proliferative Effects: It can inhibit the proliferation of various tumor cell lines by inducing cell cycle arrest and apoptosis.
-
Modulation of Signaling Pathways: Activation of SSTRs by Pasireotide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates other signaling pathways, including the MAPK and PI3K pathways.
Q2: What are the known off-target effects of Pasireotide that I should be aware of in my cell-based assays?
The most significant off-target effect of Pasireotide observed in clinical and preclinical studies is its impact on glucose metabolism, leading to hyperglycemia.[2][3][4][5] This is primarily due to:
-
Inhibition of Insulin Secretion: Pasireotide binds to SSTR2 and SSTR5 on pancreatic β-cells, which potently suppresses insulin secretion.[2][5]
-
Inhibition of Incretin Secretion: It also reduces the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4]
Another reported off-target effect is the potential for QT interval prolongation , indicating an effect on cardiac ion channels.[6][7]
Q3: Which somatostatin receptor subtypes does Pasireotide bind to, and with what affinity?
Pasireotide has a broad binding profile for somatostatin receptors. Its binding affinity is highest for SSTR5, followed by SSTR2, SSTR3, and SSTR1. Notably, its affinity for SSTR5 is significantly higher than that of first-generation somatostatin analogs like octreotide.[2]
Quantitative Data Summary
Table 1: Pasireotide Binding Affinity for Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide Affinity (IC50, nM) | Reference |
| SSTR1 | 1.5 | [8] |
| SSTR2 | 1.0 | [8] |
| SSTR3 | 0.2 | [8] |
| SSTR5 | 0.1 | [8] |
Table 2: Off-Target Effect of Pasireotide on Cardiac Repolarization
| Parameter | Pasireotide Dose | Mean Change (ΔΔQTcI) | 90% Confidence Interval | Reference |
| QT Interval Prolongation | 600 µg bid | 13.2 ms | 11.4, 15.0 ms | [6] |
| QT Interval Prolongation | 1950 µg bid | 16.1 ms | 14.3, 17.9 ms | [6] |
Experimental Protocols
Example Protocol 1: Assessing the Effect of Pasireotide on Insulin Secretion from a Pancreatic β-Cell Line (e.g., INS-1E)
Objective: To quantify the inhibitory effect of Pasireotide on glucose-stimulated insulin secretion.
Materials:
-
INS-1E cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (low glucose: 2.8 mM; high glucose: 16.7 mM)
-
Pasireotide (ditrifluoroacetate) stock solution
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1E cells in complete medium until they reach 80-90% confluency.
-
Seeding: Seed INS-1E cells into 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Gently wash the cells twice with KRBH buffer containing low glucose. Then, pre-incubate the cells in low-glucose KRBH buffer for 2 hours at 37°C.
-
Treatment: Aspirate the pre-incubation buffer and add fresh KRBH buffer with low glucose (basal condition) or high glucose (stimulated condition). Add varying concentrations of Pasireotide to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Plot the insulin secretion against the Pasireotide concentration to determine the IC50 value.
Example Protocol 2: In Vitro Assessment of Pasireotide's Effect on Cardiac Ion Channels (hERG Assay)
Objective: To evaluate the potential of Pasireotide to inhibit the hERG potassium channel, a common cause of drug-induced QT prolongation.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
Pasireotide (ditrifluoroacetate) stock solution
Procedure:
-
Cell Preparation: Culture and prepare the hERG-expressing HEK293 cells for patch-clamp recording.
-
Baseline Recording: Establish a whole-cell patch-clamp configuration and record baseline hERG channel currents in response to a voltage-step protocol.
-
Compound Application: Perfuse the cells with the external solution containing a known concentration of Pasireotide.
-
Post-treatment Recording: After a sufficient incubation period, record the hERG channel currents again using the same voltage-step protocol.
-
Washout: Perfuse the cells with the control external solution to observe any reversal of the effect.
-
Data Analysis: Measure the peak tail current amplitude before and after Pasireotide application. Calculate the percentage of inhibition for each concentration tested. Plot the percentage of inhibition against the Pasireotide concentration to determine the IC50 value.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent changes in cAMP levels.
-
Possible Cause: Pasireotide's broad receptor binding profile can lead to complex downstream signaling. The net effect on cAMP will depend on the relative expression of different SSTR subtypes in your cell line, which can couple to different G-proteins.
-
Troubleshooting Steps:
-
Characterize SSTR expression: Perform qPCR or Western blotting to determine the relative expression levels of SSTR1, SSTR2, SSTR3, and SSTR5 in your cell line.
-
Use selective antagonists: If available, use SSTR subtype-selective antagonists to dissect which receptor is mediating the observed effect on cAMP.
-
Time-course experiment: The kinetics of cAMP modulation can vary. Perform a time-course experiment to identify the optimal time point for measuring cAMP changes.
-
Issue 2: High variability in cell viability or proliferation assays.
-
Possible Cause: Pasireotide's anti-proliferative effects can vary significantly between cell lines depending on their SSTR expression and the functionality of downstream signaling pathways (e.g., MAPK, PI3K).
-
Troubleshooting Steps:
-
Confirm SSTR expression: As with cAMP assays, confirm the SSTR expression profile of your cells.
-
Dose-response curve: Perform a wide-range dose-response curve to determine the optimal concentration range for your specific cell line.
-
Check for apoptosis: Use an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to determine if the observed decrease in viability is due to apoptosis or cell cycle arrest.
-
Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not contributing to cytotoxicity.
-
Issue 3: Difficulty in reproducing hyperglycemia-related off-target effects in vitro.
-
Possible Cause: The hyperglycemic effect of Pasireotide is a complex physiological response involving both insulin and incretin suppression. Replicating this in a simple cell-based assay can be challenging.
-
Troubleshooting Steps:
-
Use appropriate cell models: For studying insulin secretion, use a relevant pancreatic β-cell line (e.g., INS-1E, MIN6). For incretin secretion, consider using enteroendocrine cell lines (e.g., STC-1, GLUTag).
-
Optimize stimulation conditions: Ensure that your glucose stimulation protocol is robust and elicits a consistent response in your control cells.
-
Co-culture models: For a more physiologically relevant system, consider developing a co-culture model of pancreatic islets and enteroendocrine cells.
-
Measure multiple endpoints: In addition to insulin or incretin secretion, measure changes in key signaling molecules (e.g., cAMP, Ca2+) to better understand the mechanism of action.
-
Visualizations
Caption: Pasireotide Signaling Pathways.
Caption: Experimental Workflow for Off-Target Effects.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 5. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of subcutaneous pasireotide on cardiac repolarization in healthy volunteers: A single-center, phase I, randomized, four-way crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pasireotide (ditrifluoroacetate) Resistance in Tumor Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pasireotide (ditrifluoroacetate) in tumor cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My tumor cell line is not responding to Pasireotide treatment. What are the initial troubleshooting steps?
Answer:
Lack of response to Pasireotide can stem from several factors. Here is a checklist of initial steps to troubleshoot this issue:
-
Verify Cell Line Identity and Integrity:
-
Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Regularly test for mycoplasma contamination, as it can alter cellular responses to treatment.
-
-
Assess Somatostatin Receptor (SSTR) Expression:
-
Pasireotide's efficacy is dependent on the expression of its target receptors, primarily SSTR2 and SSTR5, but also SSTR1 and SSTR3.[1][2]
-
Perform quantitative PCR (qPCR) or Western blot analysis to determine the mRNA and protein expression levels of SSTR subtypes in your cell line.[3][4] Resistance has been linked to low or absent SSTR5 expression in some tumor types.[1][2] In other cases, a low SSTR2/SSTR5 expression ratio has been associated with a better response to pasireotide compared to octreotide.[5]
-
-
Optimize Pasireotide Concentration and Treatment Duration:
-
Perform a dose-response experiment to determine the optimal concentration of Pasireotide for your specific cell line. The effective concentration can vary between cell lines.
-
Extend the treatment duration. Some cell lines may require longer exposure to Pasireotide to exhibit a significant response.
-
-
Review Experimental Protocol:
-
Ensure proper storage and handling of Pasireotide to maintain its stability and activity.
-
Verify the accuracy of your cell seeding density and the health of the cells prior to treatment.
-
Question 2: I've confirmed SSTR expression, but my cells are still resistant to Pasireotide. What are the potential mechanisms of resistance?
Answer:
Resistance to Pasireotide can be multifactorial, even in the presence of its target receptors. Key mechanisms include:
-
Altered SSTR Signaling: Even with adequate receptor expression, downstream signaling pathways may be dysregulated. This can include impaired G-protein coupling or altered phosphatase activity.
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by upregulating alternative signaling pathways that promote proliferation and survival, thereby circumventing the inhibitory effects of Pasireotide. The PI3K/Akt/mTOR pathway is a frequently implicated bypass pathway.[6][7]
-
Receptor Desensitization and Internalization: Prolonged exposure to Pasireotide can lead to the desensitization and internalization of SSTRs, reducing the cell's responsiveness to the drug.
Question 3: How can I overcome Pasireotide resistance in my cell line?
Answer:
A primary strategy to overcome Pasireotide resistance is the use of combination therapies.
-
Targeting the PI3K/Akt/mTOR Pathway: Since activation of the PI3K/Akt/mTOR pathway is a common resistance mechanism, combining Pasireotide with an mTOR inhibitor, such as everolimus, can be effective.[8] Pasireotide can help to counteract the everolimus-induced feedback activation of Akt.[8] This combination has been shown to have an additive or synergistic effect in reducing cell viability in various tumor models.[9]
-
Other Combination Strategies: Depending on the specific tumor type and its molecular characteristics, other combination therapies may be explored. This could include combining Pasireotide with other targeted therapies or conventional chemotherapy agents.
Below is a workflow for testing combination therapies:
Workflow for developing a combination therapy strategy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pasireotide (ditrifluoroacetate)?
A1: Pasireotide is a multi-receptor targeted somatostatin analog. It binds with high affinity to four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).[1][8] This binding activates downstream signaling pathways that inhibit hormone secretion and cell proliferation in neuroendocrine and other tumor cells.[10][11]
Q2: Which tumor cell lines are commonly used to study Pasireotide resistance?
A2: Several cell lines are used, depending on the tumor type of interest. Examples include:
-
Pituitary Tumors: AtT-20 (mouse pituitary corticotroph tumor)[10]
-
Neuroendocrine Tumors: BON-1, QGP-1 (human pancreatic neuroendocrine tumors)[3][12][13], NCI-H727 (human lung carcinoid)[14]
Q3: What is the role of SSTR2 and SSTR5 in Pasireotide resistance?
A3: The expression levels of SSTR2 and SSTR5 are often critical determinants of Pasireotide's efficacy. In Cushing's disease models, low SSTR5 expression is associated with resistance.[2] In acromegaly models, the response can be more complex, with some studies suggesting the SSTR2/SSTR5 expression ratio is a key predictor of response.[5] In some contexts, the anti-proliferative effects of pasireotide have been shown to negatively correlate with SSTR2 expression.[16]
Q4: How does the PI3K/Akt/mTOR pathway contribute to Pasireotide resistance?
A4: The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival.[6][7] In some tumor cells, this pathway can become hyperactivated, leading to uncontrolled cell growth that is not sufficiently inhibited by Pasireotide monotherapy. This constitutes a "bypass" mechanism of resistance. Therefore, dual targeting of both the SSTRs with Pasireotide and the PI3K/Akt/mTOR pathway with an inhibitor like everolimus can be an effective strategy to overcome resistance.[8]
PI3K/Akt/mTOR pathway in Pasireotide resistance.
Data Presentation
Table 1: In Vitro Efficacy of Pasireotide in Tumor Cell Lines
| Cell Line/Tumor Type | Assay | Endpoint | Pasireotide Concentration | Result | Citation |
| Meningioma (primary cultures) | Cell Titer-Glo | Cell Viability | 10⁻¹⁰ to 10⁻⁸ M | Dose-dependent reduction | [15] |
| Thyroid Cancer (TPC-1) | SRB Assay | Growth Inhibition | 0.01 to 20 µM | Dose-dependent inhibition | [16][17] |
| Pituitary Corticotroph Tumor (AtT-20) | Cell Viability Assay | Cell Viability | Not specified | ~20% reduction | [10] |
Table 2: In Vitro Efficacy of Pasireotide in Combination with Everolimus
| Cell Line/Tumor Type | Assay | Combination | Result | Citation |
| Meningioma (primary cultures) | Cell Titer-Glo | Pasireotide + Everolimus | Significantly higher reduction in cell viability compared to either agent alone or octreotide + everolimus | [8][15] |
| Thyroid Cancer (TPC-1 xenografts) | Tumor Growth | Pasireotide + Everolimus | Additive effect in inhibiting tumor growth | [9] |
| Pancreatic Neuroendocrine Tumors (Primary Cultures) | Cell Viability | Pasireotide (1nM) + Everolimus (1nM) | In some cultures, the combination reversed the inhibitory effect of single agents. | [18] |
Experimental Protocols
Protocol 1: Cell Viability Assay (using Cell Titer-Glo®)
This protocol is adapted from studies on meningioma primary cultures.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Pasireotide (and/or combination agent) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Equilibrate the plate and the Cell Titer-Glo® reagent to room temperature.
-
Add 100 µL of Cell Titer-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis for PI3K/Akt/mTOR Pathway Activation
This protocol is a general guideline for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency in 6-well plates or 10 cm dishes.
-
Treat cells with Pasireotide, a combination agent (e.g., everolimus), or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: SSTR Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps to measure the mRNA expression levels of somatostatin receptor subtypes.
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the SSTR subtypes of interest (SSTR1, SSTR2, SSTR3, SSTR5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target SSTRs to the housekeeping gene.
-
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide-resistant Refractory Cushing's Disease without Somatostatin Receptor 5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reciprocal Interactions between Fibroblast and Pancreatic Neuroendocrine Tumor Cells: Putative Impact of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Pasireotide (ditrifluoroacetate) long-term stability at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, handling, and experimental use of Pasireotide (ditrifluoroacetate).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Pasireotide (ditrifluoroacetate) powder?
For long-term stability, Pasireotide (ditrifluoroacetate) in powder form should be stored at -20°C. Under these conditions, the product is expected to be stable for up to two years.
Q2: How should I store solutions of Pasireotide (ditrifluoroacetate)?
Once dissolved, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles. For solutions prepared in DMSO, storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to six months.
Q3: What is the proper procedure for preparing Pasireotide (ditrifluoroacetate) for an experiment after cold storage?
Before use, and prior to opening the vial, it is crucial to allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming on the product, which could affect its stability and concentration.
Q4: What are the known signaling pathways activated by Pasireotide?
Pasireotide is a somatostatin analog that binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 1, 2, 3, and 5.[2][3][4] Activation of these G-protein-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][4] This cascade modulates various cellular processes, including the inhibition of hormone secretion. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K) pathways are also understood to be involved in Pasireotide's mechanism of action.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Experimental Results or Reduced Efficacy | Improper storage or handling leading to degradation. | Review the storage conditions and handling procedures. Ensure the compound was stored at the correct temperature and allowed to equilibrate to room temperature before use. Consider preparing fresh solutions. |
| Atypical biological response. | In some cases, paradoxical or atypical responses to pasireotide treatment have been observed.[5] It is advisable to carefully monitor experimental readouts and consider dose-response studies. | |
| Precipitation in Solution | Poor solubility in the chosen solvent or exceeding the solubility limit. | Ensure the appropriate solvent is used and that the concentration does not exceed the solubility limit. Gentle warming or sonication may aid in dissolution, but care should be taken to avoid thermal degradation. |
| Inconsistent Results Between Experiments | Variability in solution preparation or freeze-thaw cycles. | Prepare a single, large stock solution and aliquot it for individual experiments to ensure consistency. Avoid repeated freeze-thaw cycles of the same stock solution. |
| Observed Side Effects in in vivo Models (e.g., Hyperglycemia, Gastrointestinal Issues) | These are known pharmacological effects of somatostatin analogs.[6][7][8] | Monitor relevant physiological parameters closely (e.g., blood glucose levels).[9] Adjust dosing or experimental design as necessary to account for these effects. |
Long-Term Stability Data at -20°C
| Formulation | Storage Temperature | Duration | Notes |
| Pasireotide (ditrifluoroacetate) Powder | -20°C | Up to 2 years | Keep vial tightly sealed. |
| Pasireotide (ditrifluoroacetate) in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for a Long-Term Stability Study
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[10]
1. Objective: To evaluate the stability of Pasireotide (ditrifluoroacetate) under long-term storage conditions (-20°C).
2. Materials:
-
Pasireotide (ditrifluoroacetate) powder from at least three different primary batches.[10]
-
Appropriate container closure systems that simulate the proposed storage packaging.[10]
-
Validated stability-indicating analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
3. Procedure:
-
Place samples of the Pasireotide (ditrifluoroacetate) powder from each batch into the designated container closure systems.
-
Store the samples in a calibrated freezer maintained at -20°C ± 5°C.
-
Test the samples at the following time points: 0, 3, 6, 9, 12, 18, and 24 months.
-
At each time point, test for relevant attributes such as appearance, assay (potency), and purity (degradation products).[10]
4. Data Analysis:
-
Analyze the data for any trends in the degradation of the active substance.
-
Establish a re-test period or shelf life based on the time interval during which the product is expected to remain within its specification.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[11][12]
1. Objective: To identify potential degradation products and pathways of Pasireotide (ditrifluoroacetate) under various stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Procedure:
-
Prepare solutions of Pasireotide (ditrifluoroacetate) for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
Analyze the stressed samples using a suitable stability-indicating method, such as RP-HPLC with UV or Mass Spectrometry (MS) detection, to separate and identify the degradation products.[13]
4. Data Analysis:
-
Characterize the degradation products.
-
Demonstrate the specificity of the analytical method by showing that it can resolve the parent compound from its degradation products.
Visualizations
Caption: Pasireotide signaling pathway.
Caption: General workflow for stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. testinglab.com [testinglab.com]
- 6. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. database.ich.org [database.ich.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 13. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Titration of Pasireotide (ditrifluoroacetate) in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pasireotide (ditrifluoroacetate) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is pasireotide and how does it work?
A1: Pasireotide is a synthetic somatostatin analog.[1] It works by binding to somatostatin receptors (SSTRs), which are expressed on various cells, including neuroendocrine tumor cells and cells of the pituitary gland.[2] Pasireotide has a high binding affinity for four of the five SSTR subtypes (SSTR1, SSTR2, SSTR3, and SSTR5), with a particularly high affinity for SSTR5.[1][3] This broad receptor binding profile allows it to inhibit the secretion of several hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotropic hormone (ACTH).[2][4]
Q2: What is the long-acting release (LAR) formulation of pasireotide?
A2: Pasireotide is available in a long-acting release (LAR) formulation for intramuscular or subcutaneous injection. This formulation consists of microspheres that encapsulate the drug, allowing for its slow release over an extended period, typically enabling once-monthly administration.[1][5] The pamoate salt of pasireotide was selected for the LAR formulation due to its low solubility in water and stability.[6]
Q3: What are the expected therapeutic effects of pasireotide in animal models of neuroendocrine tumors?
A3: In animal models, pasireotide has been shown to inhibit hormone secretion and may reduce tumor progression. For instance, in female mice with neuroendocrine tumors (NETs), pasireotide treatment was associated with increased survival, a lower incidence of pancreatic NETs, and a reduction in the growth of pituitary NETs.[7] It has also been shown to effectively inhibit GH and IGF-1 secretion in rats.[4]
Q4: What is the primary known side effect of pasireotide in animal studies?
A4: The most significant and common side effect of pasireotide is hyperglycemia (elevated blood glucose).[1][7] This occurs because pasireotide inhibits the secretion of both insulin (primarily via SSTR5) and glucagon (primarily via SSTR2). However, its inhibitory effect on insulin is more potent than its effect on glucagon, leading to a net increase in blood glucose levels.[8][9] In rats, this hyperglycemic effect may be transient, with tachyphylaxis observed after repeated administration.[4][8]
Q5: How is pasireotide metabolized and what is its half-life?
A5: Pasireotide is a stable cyclohexapeptide.[3] The immediate-release formulation has a plasma half-life of approximately 12 hours.[5] The LAR formulation is designed for sustained release over 28 days.[5]
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
Q: An animal in my study has developed severe hyperglycemia after pasireotide administration. How should I proceed?
A:
-
Confirm the finding: Repeat the blood glucose measurement to rule out error.
-
Assess the animal's clinical condition: Look for signs of distress, such as lethargy, dehydration, or excessive urination. If the animal is clinically unwell, veterinary consultation is imperative.
-
Dose reduction: For the next scheduled dose, consider a dose reduction. A step-wise reduction of 25-50% is a reasonable starting point. The goal is to find a dose that maintains therapeutic efficacy while minimizing hyperglycemia.
-
Supportive care: Ensure the animal has free access to water to prevent dehydration. In severe cases, subcutaneous fluid administration may be necessary under veterinary guidance.
-
Increased monitoring: Increase the frequency of blood glucose monitoring for this animal to track the response to dose adjustment.
-
Consider co-administration: In some preclinical models, co-administration of a predominantly SSTR2-selective agonist, like octreotide, has been shown to mitigate pasireotide-induced hyperglycemia by providing a stronger suppression of glucagon.[8][9] This approach would need careful justification and planning within your study design.
Issue 2: Injection Site Reactions
Q: I have observed swelling and redness at the injection site in some animals. What should I do?
A:
-
Document the reaction: Record the size, appearance, and severity of the reaction. Photography can be useful for tracking changes over time.
-
Monitor for changes: Injection site reactions to long-acting formulations can be delayed and may evolve over several days.[10] Continue to monitor the site daily.
-
Rotate injection sites: If multiple injections are planned, ensure that subsequent injections are administered at a different site to allow the previous site to heal.
-
Assess for pain or distress: Observe the animal for any signs of pain or behavioral changes that may be associated with the injection site reaction. If significant pain is suspected, consult with a veterinarian about appropriate analgesia.
-
Consider the formulation and vehicle: Ensure that the pasireotide LAR is being reconstituted and administered according to the recommended protocol. Improper reconstitution can lead to a more concentrated depot, potentially increasing the risk of local reactions. The vehicle itself can sometimes cause irritation.[11]
-
Histopathological evaluation: At the end of the study, it is advisable to collect the tissue from the injection sites for histopathological analysis to characterize the nature of the inflammatory response.[12]
Issue 3: Lack of Efficacy
Q: I am not observing the expected therapeutic effect (e.g., no reduction in hormone levels or tumor growth). What are the possible reasons?
A:
-
Inadequate dose: The starting dose may be too low for the specific animal model. A dose titration upwards may be necessary. Increase the dose in a stepwise manner (e.g., by 50-100%) and monitor for both efficacy and adverse effects.
-
Drug formulation and administration: Verify the correct reconstitution, storage, and administration of the pasireotide LAR. Ensure the full dose is being delivered to the intended site (intramuscular or subcutaneous).
-
Biological variability: There can be significant inter-animal variability in response to treatment. Ensure your group sizes are adequately powered to detect a statistically significant effect.
-
Receptor expression: The target tissue in your animal model may not express the appropriate somatostatin receptors (SSTR2 and SSTR5 are particularly important for pasireotide's action on many tumors).[3] This can be confirmed by immunohistochemistry or other molecular techniques on tissue samples.
-
Assay sensitivity: Ensure that the analytical methods used to measure hormone levels or other efficacy markers are sufficiently sensitive and validated.[13]
Data Presentation
Table 1: Pharmacokinetic Parameters of Pasireotide LAR in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Time to Cmax | AUC (ng·d/mL) |
| 4 | 43 | Days 20-28 | Not Reported |
| 8 | 94 | Days 20-28 | Not Reported |
| 80 | 510 | Days 20-28 | 1062.5 (AUC0-28d) |
Data synthesized from FDA reports.[4]
Table 2: Effects of Pasireotide LAR on IGF-1 Inhibition in Rats
| Dose (mg/kg) | Peak Inhibition (% of control) | Time to Peak Inhibition | Sustained Inhibition (% of control) |
| 4 | 44% | Days 3-4 | 62% |
| 8 | 22% | Days 3-4 | 40% |
| 80 | 18% | Days 3-4 | 44% |
Data synthesized from FDA reports.[4]
Table 3: Pasireotide Dosing in Preclinical Studies
| Animal Species | Formulation | Dose | Route of Administration | Study Duration | Reference |
| Mice | LAR | 40 mg/kg | Intramuscular | Monthly | [7] |
| Rats | LAR | 4, 8, and 80 mg/kg | Subcutaneous | Single dose, 49-day observation | [4] |
| Cats | LAR | 6-8 mg/kg | Subcutaneous | Monthly for 6 months | [14][15] |
Experimental Protocols
Protocol 1: Reconstitution and Administration of Pasireotide LAR
-
Materials:
-
Pasireotide LAR vial (containing lyophilized powder)
-
Provided diluent vehicle
-
Vial adapter
-
Syringe for reconstitution
-
Appropriate gauge needle for injection (e.g., 21G)
-
-
Reconstitution Procedure:
-
Allow the pasireotide LAR vial and diluent to come to room temperature.
-
Attach the vial adapter to the pasireotide LAR vial.
-
Attach the syringe with the diluent to the vial adapter and slowly inject the diluent into the vial.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this may cause foaming.
-
Visually inspect the solution to ensure it is completely dissolved and free of particulate matter.
-
-
Administration:
-
Invert the vial and withdraw the appropriate volume of the reconstituted solution into the injection syringe.
-
Administer the solution via deep intramuscular (e.g., into the thigh muscle) or subcutaneous injection, depending on the study protocol.
-
Record the injection site. For subsequent injections, use a different location.
-
Protocol 2: Best-Practice Dose Titration of Pasireotide in a Rodent Model
-
Dose Selection Rationale:
-
Starting Dose: Select a starting dose based on published literature for the species and model, if available. If not, a dose of 4-8 mg/kg for rats can be considered as a starting point.[4]
-
Dose Levels: Establish at least three dose levels: a low, intermediate, and high dose, plus a vehicle control group.[16] The high dose should be chosen to elicit a therapeutic effect with manageable, minimal toxicity.[17]
-
-
Titration Schedule:
-
Administer the first dose of pasireotide LAR.
-
Monitor the animals closely for the first 72 hours for any acute adverse effects.
-
Continue daily clinical observations.
-
Measure key efficacy and safety parameters at regular intervals (e.g., weekly blood glucose, weekly body weight, bi-weekly or monthly hormone levels).
-
Based on the response at the end of the first dosing cycle (e.g., 28 days), the dose for the next cycle can be adjusted:
-
No efficacy and no toxicity: Escalate the dose to the next level.
-
Efficacy with no toxicity: Continue at the current dose.
-
Efficacy with manageable toxicity (e.g., mild, transient hyperglycemia): Continue at the current dose with careful monitoring.
-
Efficacy with significant toxicity (e.g., severe hyperglycemia, weight loss): Reduce the dose to the next lower level.
-
No efficacy with toxicity: Consider discontinuing the animal from the study.
-
-
-
Monitoring Parameters:
-
Efficacy: Tumor size (if applicable), relevant hormone levels (e.g., IGF-1, GH), and other study-specific markers.
-
Safety: Body weight, food and water consumption, clinical signs of toxicity (e.g., changes in activity, posture, grooming), blood glucose levels, and injection site observations.
-
Mandatory Visualization
Caption: Experimental workflow for a long-term titration study of pasireotide LAR in animals.
Caption: Signaling pathway of pasireotide leading to hyperglycemia.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of somatostatin analogs on glucose homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Injection-site Reactions to Sustained-release Meloxicam in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyaluronidase impacts exposures of long-acting injectable paliperidone palmitate in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of pasireotide (SOM230), a cyclic peptide, in monkey plasma using liquid chromatography in combination with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pasireotide Long-Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nc3rs.org.uk [nc3rs.org.uk]
- 17. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in Pasireotide (ditrifluoroacetate) experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with Pasireotide (ditrifluoroacetate).
Frequently Asked Questions (FAQs)
1. What is Pasireotide (ditrifluoroacetate) and what is its mechanism of action?
Pasireotide is a synthetic, long-acting cyclohexapeptide analog of somatostatin.[1][2][3] It functions as a somatostatin receptor agonist, binding to several subtypes of somatostatin receptors (SSTRs).[2][3] Its primary mechanism of action involves the inhibition of hormone secretion, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH), by activating these receptors.[2][4]
2. To which somatostatin receptors does Pasireotide bind?
Pasireotide has a broad binding profile, with high affinity for four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[4][5][6] Notably, it exhibits a much higher binding affinity for SSTR5 compared to first-generation somatostatin analogs like octreotide.[7]
3. How should Pasireotide (ditrifluoroacetate) be stored and handled?
For long-term storage, Pasireotide (ditrifluoroacetate) powder should be kept at -20°C for up to three years.[6] Once reconstituted in a solvent like DMSO, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[8]
4. What are the common solvents for reconstituting Pasireotide (ditrifluoroacetate)?
Pasireotide (ditrifluoroacetate) is soluble in water and DMSO.[3] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
Question: I am observing significant variability between my experimental replicates when treating cells with Pasireotide. What could be the cause?
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent number of cells across all wells. Variations in cell density can alter the cellular response to Pasireotide.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the perimeter wells with a sterile buffer or medium without cells and use the inner wells for the experiment.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If using an MTT assay to assess cell viability, ensure complete dissolution of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Fluctuations in SSTR Expression: Somatostatin receptor expression can vary with cell passage number and culture conditions. It is crucial to use cells within a consistent passage range and maintain standardized culture protocols.
Issue 2: No or Low Drug Efficacy
Question: I am not observing the expected inhibitory effect of Pasireotide on my cells. What are the possible reasons?
Answer: A lack of efficacy could be due to the following:
-
Low or Absent Target Receptor Expression: The cellular response to Pasireotide is dependent on the expression of its target somatostatin receptors (SSTR1, SSTR2, SSTR3, and SSTR5). Verify the SSTR expression profile of your cell line. Different cell lines express varying levels of each receptor subtype.[9][10]
-
Incorrect Drug Concentration: The effective concentration of Pasireotide can vary significantly between different cell types and assays. Perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
-
Drug Degradation: Ensure proper storage and handling of Pasireotide to prevent degradation. Prepare fresh dilutions from a frozen stock solution for each experiment. While Pasireotide is metabolically stable, improper storage can compromise its activity.[11]
-
Cell Culture Medium Components: Some components in the cell culture medium could potentially interfere with the stability or activity of Pasireotide.[12] Using a consistent and defined medium formulation is recommended.
Issue 3: Unexpected Cytotoxicity
Question: I am observing unexpected cell death at concentrations where I expect to see a specific inhibitory effect. Why might this be happening?
Answer: Unforeseen cytotoxicity can be attributed to:
-
Solvent Toxicity: If using a solvent like DMSO to dissolve Pasireotide, high final concentrations of the solvent in the cell culture medium can be toxic to cells. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.
-
Off-Target Effects at High Concentrations: At very high concentrations, Pasireotide may exert off-target effects that can lead to cytotoxicity. It is important to work within a validated concentration range determined from dose-response curves.
-
Apoptotic Effects: Pasireotide can induce apoptosis in certain tumor cells as part of its anti-proliferative activity.[1][4] The observed cell death may be a part of its mechanism of action in your specific cell line.
Data Presentation
Table 1: Binding Affinity of Pasireotide to Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKi) |
| sst1 | 8.2 |
| sst2 | 9.0 |
| sst3 | 9.1 |
| sst4 | <7.0 |
| sst5 | 9.9 |
(Source: MedChemExpress, DC Chemicals)[1][13]
Table 2: IC50 Values of Pasireotide in In Vitro Assays
| Cell Type/Assay | Effect Measured | IC50 (nM) | Reference |
| Primary cultures of rat pituitary cells | Inhibition of GHRH-induced GH release | 0.4 | [1][13] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Pasireotide on cell viability and proliferation.
Materials:
-
Pasireotide (ditrifluoroacetate)
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Adherent or suspension cells of interest
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Pasireotide Treatment:
-
Prepare a stock solution of Pasireotide in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of Pasireotide in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Pasireotide. Include a vehicle control (medium with the same final concentration of DMSO as the highest Pasireotide concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control group.
-
Plot the percentage of viability against the log of the Pasireotide concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Figure 1: Simplified signaling pathway of Pasireotide.
Figure 2: General experimental workflow for in vitro studies with Pasireotide.
Figure 3: Troubleshooting decision tree for Pasireotide experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide ditrifluoroacetate|COA [dcchemicals.com]
- 9. Somatostatin receptor (SSTR) expression and function in normal and leukaemic T-cells. Evidence for selective effects on adhesion to extracellular matrix components via SSTR2 and/or 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Pasireotide (ditrifluoroacetate) In Vivo Delivery
Welcome to the technical support center for the in vivo application of Pasireotide (ditrifluoroacetate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of Pasireotide in preclinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is Pasireotide and what is its mechanism of action?
Pasireotide is a potent, multi-receptor targeted somatostatin analog. It has a high binding affinity for four of the five somatostatin receptor subtypes (SSTR1, 2, 3, and 5), with a particularly high affinity for SSTR5. This broad receptor profile allows it to inhibit the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH), making it a valuable tool in endocrinology and oncology research. The binding of Pasireotide to these G-protein coupled receptors leads to downstream signaling events that inhibit hormone secretion and can induce anti-proliferative and apoptotic effects in tumor cells.
Q2: What are the different formulations of Pasireotide available for in vivo research?
Pasireotide is available in two main formulations for research purposes:
-
Pasireotide (ditrifluoroacetate) or Pasireotide diaspartate: This is the short-acting formulation, typically administered via subcutaneous (SC) injection. It is a powder that needs to be reconstituted before use.
-
Pasireotide Long-Acting Release (LAR): This is a depot formulation where Pasireotide is encapsulated in microspheres for sustained release. It is administered via intramuscular (IM) or subcutaneous (SC) injection, typically on a monthly basis in preclinical models.
Q3: What are the common side effects observed in animal models treated with Pasireotide?
The most frequently reported side effect in animal studies is hyperglycemia. This is due to Pasireotide's strong affinity for SSTR5, which is involved in the regulation of insulin and glucagon secretion. Other potential side effects include injection site reactions, gastrointestinal issues such as diarrhea, and changes in liver enzymes. In some cases, high doses have been associated with decreased locomotor activity and hypothermia in mice.
Troubleshooting Guide
Issue 1: Pasireotide (ditrifluoroacetate) powder is not dissolving or is precipitating in the vehicle.
-
Possible Cause: Incorrect solvent or improper mixing technique. Pasireotide ditrifluoroacetate has limited solubility in aqueous solutions alone.
-
Solution:
-
Use a co-solvent system: For challenging solubility, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to be effective for similar compounds.
-
Sequential mixing: When using a multi-component vehicle, add the solvents sequentially. First, dissolve the Pasireotide powder in DMSO, then add PEG300 and mix thoroughly. Follow with Tween-80, and finally, add saline.
-
Gentle warming and sonication: If precipitation occurs, gentle warming of the solution or brief sonication can aid in dissolution. However, avoid excessive heat which could degrade the peptide.
-
Fresh preparation: It is highly recommended to prepare the solution fresh for each experiment to minimize the risk of precipitation over time.
-
Issue 2: Inconsistent or lack of expected biological effect in vivo.
-
Possible Cause: Suboptimal drug exposure due to formulation issues, incorrect administration, or inappropriate dosage.
-
Solution:
-
Verify formulation: Ensure the drug is fully dissolved and the formulation is stable. Visually inspect for any particulates before injection.
-
Check administration technique: For subcutaneous injections, ensure a proper "tenting" of the skin to create a subcutaneous pocket for injection and prevent leakage. For intramuscular injections, use the appropriate needle length to reach the muscle mass.
-
Dose verification: Refer to the dosage tables below for recommended dose ranges in different animal models and research contexts. Consider performing a dose-response study to determine the optimal dose for your specific model and endpoint.
-
Confirm drug activity: Measure a known pharmacodynamic marker of Pasireotide activity, such as blood glucose or IGF-1 levels, to confirm biological effect. A transient increase in blood glucose is a common and expected effect of Pasireotide administration.
-
Issue 3: Significant injection site reactions (e.g., swelling, redness, inflammation).
-
Possible Cause: Irritation from the vehicle or the drug itself. Pasireotide has been noted to cause irritation at the injection site in some animal species.
-
Solution:
-
Rotate injection sites: Do not use the same injection site for consecutive administrations.
-
Dilute the formulation: If possible, increase the injection volume with a suitable vehicle to reduce the concentration of potentially irritating components at the injection site.
-
Vehicle composition: If using a high percentage of organic solvents like DMSO, consider reducing the concentration if it is not critical for solubility.
-
Monitor and record: Document the severity and duration of any injection site reactions. If they are severe or persistent, consult with your institution's veterinary staff.
-
Issue 4: Unexpected animal morbidity or mortality.
-
Possible Cause: Overdose, severe hypoglycemia (less common but possible), or other toxicities.
-
Solution:
-
Review dosage calculations: Double-check all calculations for dosing to rule out errors.
-
Monitor for hyperglycemia and hypoglycemia: While hyperglycemia is more common, severe fluctuations in blood glucose can be detrimental. Monitor blood glucose levels, especially during the initial phase of the study.
-
Start with a lower dose: If you are using a new model or are unsure about the tolerability, begin with a lower dose and escalate as needed, while closely monitoring the animals.
-
Necropsy: In the event of mortality, a necropsy performed by a qualified veterinarian can help determine the cause of death.
-
Quantitative Data
Table 1: Recommended In Vivo Dosages for Pasireotide
| Animal Model | Formulation | Route of Administration | Dosage Range | Research Area |
| Mouse | Short-acting | SC | 2-50 µg/kg, twice daily | Immune-mediated arthritis |
| Mouse | LAR | IM/SC | 10-40 mg/kg, once monthly | Oncology (Neuroendocrine tumors)[1] |
| Rat | Short-acting | SC | 10 µg/kg | Endocrinology (ACTH/corticosterone secretion)[2] |
| Rat | LAR | SC | 4-80 mg/kg, single injection | Endocrinology (GH/IGF-1 inhibition)[3] |
| Dog | LAR | SC | 8 mg/kg, once monthly | Endocrinology (Acromegaly)[4] |
Table 2: Solubility of Pasireotide (ditrifluoroacetate)
| Solvent | Solubility |
| Water | Sparingly soluble |
| DMSO | Soluble |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of Short-Acting Pasireotide (ditrifluoroacetate) for Subcutaneous Injection
Materials:
-
Pasireotide (ditrifluoroacetate) powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of Pasireotide: Based on the desired final concentration and injection volume, calculate the mass of Pasireotide powder needed.
-
Prepare the vehicle (Example for a 1 ml final volume):
-
In a sterile microcentrifuge tube, add 100 µl of DMSO.
-
Add the calculated amount of Pasireotide powder to the DMSO and vortex gently until fully dissolved.
-
Add 400 µl of PEG300 to the solution and mix thoroughly.
-
Add 50 µl of Tween-80 and mix gently to avoid excessive foaming.
-
Add 450 µl of sterile saline to bring the final volume to 1 ml. Mix by gentle inversion.
-
-
Final preparation: The final solution should be clear. Visually inspect for any precipitation. If precipitation is observed, gentle warming or brief sonication may be applied.
-
Administration: Use a sterile syringe and an appropriate gauge needle (e.g., 27-30G for mice) for subcutaneous injection. It is recommended to use the prepared solution immediately.
Protocol 2: Reconstitution of Pasireotide LAR for Injection
Materials:
-
Pasireotide LAR vial (powder)
-
Provided diluent/vehicle (typically a solution of mannitol, carboxymethylcellulose sodium, and poloxamer 188 in water for injection) or sterile 0.9% saline.[5][6]
-
Sterile syringe and needle for reconstitution
-
Sterile syringe and needle for administration
Procedure:
-
Bring to room temperature: Allow the Pasireotide LAR vial and the diluent to come to room temperature for at least 30 minutes before reconstitution.
-
Reconstitution:
-
Withdraw the entire contents of the diluent into a syringe.
-
Inject the diluent into the Pasireotide LAR powder vial.
-
Gently swirl the vial to wet the powder. Do not shake vigorously initially to avoid foaming.
-
Once the powder is wetted, shake the vial moderately in a horizontal direction for a minimum of 30 seconds until a uniform, milky suspension is formed.
-
-
Administration:
-
Immediately withdraw the entire contents of the reconstituted suspension into a new syringe.
-
Administer via intramuscular or subcutaneous injection using an appropriate needle size for the animal model.
-
The reconstituted suspension should be administered immediately.
-
Protocol 3: Monitoring Blood Glucose in Mice Treated with Pasireotide
Materials:
-
Handheld glucometer and test strips
-
Lancets for tail vein puncture
-
Restraining device for mice
-
70% ethanol wipes
Procedure:
-
Baseline measurement: Before the first dose of Pasireotide, obtain a baseline blood glucose reading.
-
Restraint: Gently restrain the mouse.
-
Tail preparation: Wipe the tip of the tail with a 70% ethanol wipe and allow it to dry.
-
Blood collection: Using a sterile lancet, make a small puncture on the lateral tail vein. A small drop of blood should form.
-
Glucose measurement: Apply the drop of blood to the glucometer test strip and record the reading.
-
Post-dose monitoring: Repeat the blood glucose measurement at regular intervals after Pasireotide administration (e.g., 1, 2, 4, 8, and 24 hours post-dose) to assess the hyperglycemic effect. For long-term studies, weekly monitoring is recommended.
Visualizations
Caption: Pasireotide Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pasireotide and Lanreotide on Neuroendocrine Tumor Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the somatostatin analogs Pasireotide and Lanreotide, focusing on their effects on neuroendocrine tumor (NET) cell viability. The information presented is based on available preclinical and clinical data to support researchers and professionals in drug development.
Introduction
Somatostatin analogs (SSAs) are a cornerstone in the management of neuroendocrine tumors. They exert their effects by binding to somatostatin receptors (SSTRs) expressed on tumor cells, leading to the inhibition of hormone secretion and tumor growth. Lanreotide, a first-generation SSA, primarily targets SSTR2. Pasireotide, a second-generation SSA, exhibits a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This difference in receptor affinity may translate to differential effects on NET cell viability.
Data Presentation: A Comparative Overview
Direct comparative in vitro studies on the effects of Pasireotide and Lanreotide on NET cell viability are limited. However, data from individual studies and comparisons with the first-generation SSA, octreotide (which has a similar receptor binding profile to lanreotide), provide valuable insights.
| Feature | Pasireotide | Lanreotide | Reference |
| SSTR Binding Affinity | High affinity for SSTR1, SSTR2, SSTR3, and SSTR5 | High affinity for SSTR2 and lower affinity for SSTR5 | [1][3] |
| Antiproliferative Effect (vs. Octreotide) | Preclinical studies suggest a more robust inhibition of NET growth in vitro compared to octreotide. A study on meningioma primary cell cultures showed a significantly stronger inhibitory effect on cell proliferation than octreotide. | Similar receptor binding profile to octreotide, which has demonstrated antiproliferative activity in clinical trials. | [4][5][6] |
| In Vitro Cell Viability (Specific Cell Lines) | Showed a strong antiproliferative effect in the H69 small cell lung cancer cell line (with neuroendocrine features), where octreotide was ineffective. | In one study, Lanreotide demonstrated an effect on the viability of NCI-H727 and BON-1 cell lines. | [7][8] |
Note: The lack of head-to-head in vitro studies comparing Pasireotide and Lanreotide on the same NET cell lines is a significant limitation in the current literature. The data presented here is synthesized from studies with different experimental designs.
Experimental Protocols
Below are generalized experimental methodologies derived from the available literature for assessing the effects of SSAs on NET cell viability.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727, QGP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of Pasireotide or Lanreotide. Control cells receive vehicle-only medium.
-
Incubation: The cells are incubated with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. IC50 values (the concentration of the drug that inhibits 50% of cell growth) can be calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathways of Pasireotide and Lanreotide
The binding of Pasireotide and Lanreotide to SSTRs on neuroendocrine tumor cells initiates a cascade of intracellular signaling events that ultimately lead to reduced cell proliferation and viability. The broader receptor profile of Pasireotide allows it to potentially engage a wider range of these inhibitory pathways.
Caption: Signaling pathways of Lanreotide and Pasireotide in NET cells.
Experimental Workflow for Comparing SSA Effects on Cell Viability
The following diagram outlines a typical workflow for an in vitro study comparing the effects of different somatostatin analogs on neuroendocrine tumor cell viability.
Caption: A typical workflow for comparing SSA effects on cell viability.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Phase I dose-escalation study of pasireotide LAR in patients with advanced neuroendocrine tumors. - ASCO [asco.org]
- 3. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pasireotide and Octreotide Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of two prominent somatostatin analogs: Pasireotide and Octreotide. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological characteristics of these compounds.
Comparative Receptor Binding Affinity
Pasireotide and Octreotide are synthetic analogs of somatostatin that exert their effects by binding to somatostatin receptors (SSTRs). However, they exhibit distinct binding affinities across the five SSTR subtypes, which accounts for their different clinical profiles. First-generation somatostatin analogs, such as octreotide, primarily target SSTR2 and show a moderate affinity for SSTR5.[1][2] In contrast, pasireotide is a second-generation, multi-receptor-targeted somatostatin receptor ligand with a broader binding profile.[1][3]
Pasireotide demonstrates a high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][4] In comparison to octreotide, pasireotide has a 30-fold, 5-fold, and 40-fold higher affinity for SSTR1, SSTR3, and SSTR5, respectively.[5] Conversely, its affinity for SSTR2 is slightly lower than that of octreotide.[6] Neither compound shows a significant affinity for SSTR4.[1][7]
The differing binding profiles of these two compounds are critical for their therapeutic applications. The high affinity of octreotide for SSTR2 has made it a cornerstone in the treatment of conditions with high SSTR2 expression, such as acromegaly and certain neuroendocrine tumors.[2] Pasireotide's broader receptor profile, especially its high affinity for SSTR5, allows it to be effective in conditions where SSTR5 is the predominant receptor, such as Cushing's disease, and in some acromegaly patients who are inadequately controlled on first-generation analogs.[1][2]
The following table summarizes the quantitative binding affinities (Ki, nM) of Pasireotide and Octreotide for the human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Pasireotide (Ki, nM) | Octreotide (Ki, nM) | Reference |
| SSTR1 | 1.5 | >1000 | [8] |
| SSTR2 | 0.9 | 0.1 | [8] |
| SSTR3 | 1.1 | 24.3 | [8] |
| SSTR4 | >100 | >100 | [1] |
| SSTR5 | 0.2 | 6.3 | [8] |
Experimental Protocols
The binding affinities of Pasireotide and Octreotide to somatostatin receptors are typically determined using competitive radioligand binding assays.[9] This method measures the ability of the unlabeled drug (Pasireotide or Octreotide) to displace a radiolabeled ligand that is known to bind to the specific receptor subtype.
Key Experimental Methodology: Competitive Radioligand Binding Assay
1. Cell Culture and Membrane Preparation:
-
Cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured to a high density.
-
The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation. The resulting membrane preparation is stored at -80°C.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[10][11]
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin-14 or a subtype-selective radioligand), and varying concentrations of the unlabeled competitor drug (Pasireotide or Octreotide).[9]
-
The mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are optimized for each receptor subtype.[10]
3. Separation of Bound and Free Radioligand:
-
After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.[9][10]
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the competitor drug.
-
The IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[9]
Visualizing the Data and Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Downstream Signaling Pathways
The binding of both Pasireotide and Octreotide to somatostatin receptors initiates a cascade of intracellular signaling events. SSTRs are G-protein coupled receptors that primarily couple to inhibitory G-proteins (Gi/o).[12] Activation of these receptors leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This is a common pathway for all SSTR subtypes, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP is a key mechanism for the inhibition of hormone secretion.[13]
-
Modulation of Ion Channel Activity: SSTR activation can lead to the inhibition of voltage-gated Ca²⁺ channels, which reduces calcium influx and further suppresses hormone release.[12] Additionally, activation of K⁺ channels can cause membrane hyperpolarization, leading to an inhibitory cellular response.[12]
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs, particularly SSTR1, SSTR2, and SSTR3, can activate PTPs.[4] This activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and apoptosis.[4][13]
-
Modulation of the PI3K/AKT/mTOR Pathway: SSTRs can also influence this critical pathway involved in cell growth, proliferation, and survival.
While both Pasireotide and Octreotide trigger these general pathways, the specific cellular response is dictated by the receptor subtype(s) to which they bind and the expression profile of these receptors on the target cells. The broader receptor binding profile of Pasireotide allows it to engage a wider range of SSTR-mediated signaling events compared to the more SSTR2-focused action of Octreotide.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 5. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. mdpi.com [mdpi.com]
Cross-reactivity of Pasireotide (ditrifluoroacetate) with other somatostatin analogs
A comprehensive guide for researchers and drug development professionals on the cross-reactivity profile of Pasireotide (ditrifluoroacetate) in comparison to other somatostatin analogs. This guide provides a detailed examination of binding affinities, functional activities, and the underlying signaling pathways, supported by experimental data and protocols.
Pasireotide, a second-generation somatostatin analog (SSA), distinguishes itself from first-generation agents like octreotide and lanreotide through its broader binding profile to somatostatin receptor subtypes (SSTRs). This unique characteristic underpins its efficacy in various clinical applications and is a critical consideration for researchers in endocrinology and oncology. This guide offers an in-depth comparison of Pasireotide's cross-reactivity with other SSAs, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Comparative Binding Affinities of Somatostatin Analogs
The affinity of a somatostatin analog for its receptor subtypes is a primary determinant of its biological activity. Pasireotide exhibits a high affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5, a feature that distinguishes it from octreotide and lanreotide which preferentially bind to SSTR2.[1]
Table 1: Comparison of Binding Affinities (Ki, nM) of Somatostatin Analogs to Human Somatostatin Receptors (hSSTRs)
| Somatostatin Analog | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Pasireotide | High Affinity | High Affinity | High Affinity | No Affinity | Very High Affinity |
| Octreotide | No Affinity | High Affinity | Some Affinity | No Affinity | Moderate Affinity |
| Lanreotide | No Affinity | High Affinity | Some Affinity | No Affinity | Moderate Affinity |
Data compiled from multiple sources. "High Affinity" generally corresponds to low nanomolar Ki values, "Moderate Affinity" to higher nanomolar Ki values, and "Some Affinity" to micromolar Ki values. Specific values can vary between studies.
In direct comparisons, pasireotide has demonstrated a 30- to 40-fold higher affinity for SSTR5 and a 5-fold higher affinity for SSTR3 compared to octreotide.[2][3] Conversely, its affinity for SSTR2 is approximately 2.5 times lower than that of octreotide.[4][5]
Functional Activity at Somatostatin Receptors
The functional consequence of receptor binding is a crucial aspect of an SSA's profile. This is often assessed by measuring the inhibition of a downstream signaling molecule, such as cyclic AMP (cAMP).
Table 2: Comparison of Functional Activity (IC50, nM) of Somatostatin Analogs at Human Somatostatin Receptors (hSSTRs)
| Somatostatin Analog | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR5 |
| Pasireotide | 1.1 | 1.0 | 1.5 | 0.16 |
| Octreotide | >1000 | 0.6 | 23 | 7.0 |
| Lanreotide | >1000 | 0.8 | >1000 | 5.2 |
IC50 values represent the concentration of the analog required to inhibit 50% of the forskolin-induced cAMP accumulation. Data presented here is a representative compilation from published studies and may vary.
These functional data corroborate the binding affinity profiles, highlighting Pasireotide's potent activity at multiple SSTRs, particularly SSTR5.
Signaling Pathways of Somatostatin Receptors
The activation of somatostatin receptors by analogs like Pasireotide initiates a cascade of intracellular signaling events. All five SSTR subtypes are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, SSTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and influence ion channel activity, ultimately leading to the inhibition of hormone secretion and cell proliferation.
Caption: Overview of the primary signaling pathways activated by somatostatin analogs.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro experimental assays. The following are detailed methodologies for two key experiments:
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a ligand for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express one of the human somatostatin receptor subtypes (hSSTR1, 2, 3, 4, or 5).
-
Cells are cultured to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14), varying concentrations of the unlabeled competitor (Pasireotide, octreotide, or lanreotide), and the prepared cell membranes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a somatostatin analog to inhibit the production of cAMP, a key second messenger in the SSTR signaling pathway.
Detailed Protocol:
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the desired hSSTR subtype are seeded into 96-well plates and grown to near confluence.
-
-
Assay Procedure:
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.
-
The cells are pre-incubated with varying concentrations of the somatostatin analog (Pasireotide, octreotide, or lanreotide) for a short period.
-
cAMP production is then stimulated by adding a fixed concentration of forskolin (an adenylyl cyclase activator).
-
The incubation continues for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which is often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The amount of cAMP produced in the presence of the somatostatin analog is compared to the amount produced with forskolin alone.
-
The data are plotted as a dose-response curve, and the IC50 value is calculated, representing the concentration of the analog that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Conclusion
Pasireotide's distinct cross-reactivity profile, characterized by its high affinity for multiple somatostatin receptor subtypes, particularly SSTR5, sets it apart from first-generation somatostatin analogs. This broad-spectrum activity translates to a unique pharmacological profile with implications for its clinical efficacy and potential side effects. The experimental data and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of therapeutic agents. A thorough comprehension of these comparative aspects is essential for the rational design of future studies and the development of novel somatostatin-based therapies.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Somatostatin receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Unpacking the Side Effect Profiles of Pasireotide and Octreotide
A deep dive into the comparative safety of two potent somatostatin analogs reveals distinct profiles, with significant implications for clinical practice and patient management. While both Pasireotide and Octreotide are cornerstones in the treatment of neuroendocrine tumors and acromegaly, their interactions with somatostatin receptor subtypes lead to notable differences in adverse events, particularly concerning glycemic control.
This guide provides a comprehensive analysis of the side effect profiles of Pasireotide and Octreotide, drawing upon key clinical trial data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the safety and tolerability of these two critical therapies.
Quantitative Comparison of Adverse Events
A pivotal head-to-head, prospective, randomized, double-blind study in medically naive patients with acromegaly provides the most robust comparative data on the side effect profiles of Pasireotide and Octreotide. The following table summarizes the incidence of the most common adverse events reported in this trial.[1][2][3][4][5]
| Adverse Event | Pasireotide LAR (% of patients) | Octreotide LAR (% of patients) |
| Hyperglycemia-related | 57.3 | 21.7 |
| - Hyperglycemia | 28.7 | 8.3 |
| - Diabetes Mellitus | 26 | 4 |
| Gastrointestinal Disorders | ||
| - Diarrhea | 39.3 | 45.0 |
| - Cholelithiasis | 25.8 | 35.6 |
| - Abdominal Pain | 18.5 | 24.4 |
| - Nausea | 15.2 | 22.8 |
| Nervous System Disorders | ||
| - Headache | 18.5 | 26.1 |
| Cardiac Disorders | ||
| - Bradycardia | 15.2 | 13.3 |
| - QT Prolongation | 6.7 | 5.6 |
Data sourced from a Phase III study comparing Pasireotide LAR and Octreotide LAR in patients with acromegaly.[2][3][4][5][6]
The most striking difference lies in the incidence of hyperglycemia-related adverse events, which were significantly more frequent with Pasireotide.[2][3][4][5] This is a critical consideration in patient selection and monitoring. Conversely, several gastrointestinal side effects, such as diarrhea and cholelithiasis, were numerically less frequent with Pasireotide compared to Octreotide in this study.[1]
The Mechanism of Hyperglycemia: A Tale of Two Receptors
The disparity in glycemic side effects stems from the distinct somatostatin receptor (SSTR) binding profiles of the two drugs. Pasireotide is a multi-receptor targeted somatostatin analog with a high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5.[7][8][9] In contrast, Octreotide primarily targets SSTR2.[9]
The key to understanding Pasireotide-induced hyperglycemia lies in its strong interaction with SSTR5, which is highly expressed in pancreatic beta cells and plays a crucial role in inhibiting insulin secretion.[7] Pasireotide's potent activation of SSTR5 leads to a reduction in insulin release.[7][10] Furthermore, Pasireotide has been shown to decrease the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which normally stimulate insulin secretion.[7][11][12] While Octreotide also interacts with SSTR2 on pancreatic alpha cells to inhibit glucagon secretion, its effect on insulin secretion is less pronounced than that of Pasireotide.[7][10]
Caption: Mechanism of Pasireotide-induced hyperglycemia.
Experimental Protocols: A Glimpse into the Clinical Trial Design
The comparative data presented is primarily derived from a prospective, randomized, double-blind, multicenter Phase III study.
Objective: To demonstrate the superiority of Pasireotide LAR over Octreotide LAR in medically naive patients with acromegaly.[2][3][4]
Patient Population: 358 patients with active acromegaly who were either de novo or had undergone pituitary surgery but had not received prior medical therapy.[2][3]
Interventions:
-
Group 1: Pasireotide LAR 40 mg administered intramuscularly every 28 days.
-
Group 2: Octreotide LAR 20 mg administered intramuscularly every 28 days.
-
Dose titration was permitted at months 3 and 7 to 60 mg for Pasireotide LAR and 30 mg for Octreotide LAR if biochemical control was not achieved.[2][3][4]
Primary Outcome Measure: The proportion of patients in each treatment arm achieving biochemical control, defined as a mean growth hormone (GH) level of less than 2.5 µg/L and a normal insulin-like growth factor 1 (IGF-1) level at month 12.[2][3][4][13]
Safety Assessments: Adverse events were monitored throughout the study. Laboratory assessments, including fasting plasma glucose and HbA1c, were performed at regular intervals.
Caption: Workflow of the comparative clinical trial.
Signaling Pathways: A Common Ground with Divergent Affinities
Both Pasireotide and Octreotide exert their effects by binding to somatostatin receptors, which are G-protein coupled receptors.[14] Activation of these receptors triggers a cascade of intracellular signaling events, leading to the inhibition of hormone secretion and cell proliferation.[15][16]
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This, in turn, affects downstream effectors like protein kinase A (PKA) and cyclic AMP-responsive element-binding protein (CREB), ultimately modulating gene transcription and cellular processes.[15] Another important pathway involves the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can counteract the signaling of growth factor receptors.[15][16]
While the general pathways are shared, the differential binding affinities of Pasireotide and Octreotide for the various SSTR subtypes likely lead to quantitative and qualitative differences in the downstream signaling, contributing to their distinct efficacy and side effect profiles.
Caption: Somatostatin analog signaling pathways overview.
Conclusion
The choice between Pasireotide and Octreotide requires a careful consideration of the trade-off between efficacy and side effects. Pasireotide has demonstrated superior efficacy in achieving biochemical control in acromegaly, but this comes at the cost of a significantly higher risk of hyperglycemia.[2][3][4][5] For researchers and drug developers, the distinct mechanisms underlying these side effect profiles offer valuable insights into the nuanced roles of somatostatin receptor subtypes and provide a foundation for the development of next-generation somatostatin analogs with improved safety profiles. A thorough understanding of these differences is paramount for optimizing patient outcomes and advancing the therapeutic landscape for neuroendocrine diseases.
References
- 1. Pasireotide More Effective Than Octreotide for Acromegaly [medscape.com]
- 2. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pasireotide versus octreotide in acromegaly: a head-to-head superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety and Efficacy of Pasireotide Long Acting Release (LAR) vs. Octreotide LAR in Patients With Active Acromegaly [clinicaltrials.stanford.edu]
- 14. mdpi.com [mdpi.com]
- 15. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In vitro potency of Pasireotide (ditrifluoroacetate) versus first-generation somatostatin analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Pasireotide (ditrifluoroacetate), a second-generation somatostatin analog (SSA), with first-generation SSAs such as octreotide and lanreotide. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Summary of In Vitro Potency
Pasireotide is a multi-receptor targeted SSA, distinguishing it from first-generation analogs which primarily target the somatostatin receptor subtype 2 (SSTR2). This broader binding profile of Pasireotide may translate to a higher efficacy in certain therapeutic applications.
Binding Affinity
The in vitro binding affinity of Pasireotide and first-generation SSAs to the five human somatostatin receptor subtypes (SSTR1-SSTR5) is a key determinant of their biological activity. Pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5. In contrast, octreotide and lanreotide, the first-generation SSAs, show a high affinity predominantly for SSTR2.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.2 | 19 | >1000 | 8.1 |
Note: Ki values are indicative and may vary between studies. The data presented is a synthesis from multiple sources.
Functional Potency
The differential receptor binding profiles of these SSAs translate into distinct functional potencies in vitro. Functional assays typically measure the inhibition of hormone secretion or the modulation of intracellular signaling pathways, such as the inhibition of adenylyl cyclase.
For instance, in primary cultures of GH-secreting pituitary adenomas, the overall effect of octreotide and pasireotide on GH secretion was found to be comparable. However, in adenomas with lower SSTR2 mRNA expression and a lower SSTR2/SSTR5 mRNA ratio, Pasireotide demonstrated a better response compared to octreotide. Furthermore, Pasireotide was shown to be more potent than octreotide in inhibiting prolactin (PRL) hypersecretion in co-secreting adenomas. In corticotropinoma cells, the inhibitory effect of pasireotide on ACTH secretion appears to be primarily mediated by SSTR5, leading to higher potency and efficacy compared to SSTR2 preferential agonists.
| Assay | Cell Type | Parameter Measured | Pasireotide (IC50/EC50, nM) | Octreotide (IC50/EC50, nM) | Lanreotide (IC50/EC50, nM) |
| GH Secretion Inhibition | GH-secreting pituitary adenoma cells | GH levels | ~0.5 | ~0.02 | - |
| ACTH Secretion Inhibition | Corticotropinoma cells | ACTH levels | More potent than octreotide | Less potent than pasireotide | - |
| Prolactin Secretion Inhibition | Prolactinoma cells | PRL levels | ~10 (significant inhibition) | ~10 (weak inhibition) | - |
Note: Functional potency can be highly dependent on the specific cell type and the relative expression of SSTR subtypes.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to its receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the somatostatin receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a radiolabeled ligand (e.g., [125I]Tyr11-SRIF-14 or a labeled analog), and the unlabeled test compound (e.g., Pasireotide or octreotide) at various concentrations.
-
For determining total binding, only the radioligand and membranes are added. For non-specific binding, a high concentration of an unlabeled ligand is added to saturate the receptors.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 of the test compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activity
This protocol describes a method to assess the functional potency of SSAs by measuring their ability to inhibit adenylyl cyclase.
1. Cell Culture and Treatment:
-
Culture cells known to express the somatostatin receptors of interest.
-
Pre-incubate the cells with the test compound (Pasireotide, octreotide, or lanreotide) at various concentrations.
2. Stimulation of Adenylyl Cyclase:
-
Stimulate adenylyl cyclase activity using an agent like forskolin.
3. Measurement of cAMP Production:
-
Lyse the cells to release intracellular contents.
-
The amount of cyclic AMP (cAMP) produced is measured using a variety of methods, such as a competitive binding assay with a labeled cAMP tracer or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The inhibition of forskolin-stimulated cAMP production by the test compound is calculated.
-
The data is plotted against the concentration of the test compound, and a dose-response curve is generated to determine the EC50 value, representing the concentration at which the compound elicits half of its maximal inhibitory effect.
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for In Vitro Potency Comparison
Pasireotide Demonstrates Broader and More Potent Anti-proliferative Effects Compared to First-Generation Somatostatin Receptor Agonists
A comprehensive review of preclinical and clinical data reveals that Pasireotide, a multi-receptor targeted somatostatin receptor (SSTR) agonist, exhibits superior anti-proliferative activity against various tumor types compared to first-generation SSTR agonists like octreotide and lanreotide. This enhanced efficacy is attributed to its unique, broad binding profile for somatostatin receptor subtypes and its distinct downstream signaling effects.
Pasireotide's ability to target a wider range of SSTRs, including SSTR1, SSTR2, SSTR3, and SSTR5, with high affinity, contrasts with the more selective SSTR2 affinity of octreotide and lanreotide.[1][2] This broader engagement with SSTRs allows Pasireotide to influence a greater variety of cellular processes that regulate tumor growth and proliferation.
Comparative Efficacy: A Quantitative Overview
The superior anti-proliferative potential of Pasireotide has been quantified in numerous studies across different cancer models. The following table summarizes key findings from in vitro and in vivo experiments, highlighting Pasireotide's enhanced ability to inhibit cell proliferation and tumor growth.
| Comparison Metric | Pasireotide | Octreotide | Lanreotide | Cell/Tumor Model | Citation(s) |
| SSTR Binding Affinity (IC50, nM) | |||||
| SSTR1 | 9.3 | >1000 | >1000 | Human cloned receptors | [2][3] |
| SSTR2 | 1.0 | 2.0 | ~1.0 | Human cloned receptors | [2][3] |
| SSTR3 | 1.5 | 187 | >1000 | Human cloned receptors | [2][3] |
| SSTR5 | 0.16 | 22 | >1000 | Human cloned receptors | [2][3] |
| In Vitro Anti-proliferative Effects | |||||
| Inhibition of BrdU Incorporation | -36% ± 3% | -26% ± 3% | Not Reported | Human meningioma primary cultures | [1] |
| Inhibition of Cell Proliferation (MTS Assay) | -24.3% | -16.8% | Not Reported | PCK rat cholangiocytes | [3] |
| Inhibition of Cell Proliferation (MTS Assay) | -33.7% | -18.4% | Not Reported | ADPKD human cholangiocytes | [3] |
| Inhibition of Cell Viability (H69 cells) | IC50: 35.4 µM | No effect up to 300 µM | Not Reported | Small cell lung cancer (H69) | [4] |
| In Vivo Anti-tumor Effects | |||||
| Median Progression-Free Survival (PFS) | 11.8 months | 6.8 months | Not Reported | Metastatic Neuroendocrine Tumors | [5] |
| Tumor Control Rate (at 6 months) | 62.7% | 46.2% | Not Reported | Metastatic Neuroendocrine Tumors | [2] |
| Tumor Volume Reduction (≥25%) | 18.5% (40mg), 10.8% (60mg) | Not Reported | Not Reported | Acromegaly patients | [2] |
Delving into the Mechanism: Signaling Pathways
The anti-proliferative effects of Pasireotide and other SSTR agonists are mediated through the activation of intracellular signaling cascades that lead to cell cycle arrest and apoptosis. Upon binding to SSTRs, these agonists trigger a series of events that ultimately halt cell division and promote programmed cell death.
Activation of SSTRs, particularly SSTR2 and SSTR5, can induce G0/G1 cell cycle arrest.[6] Furthermore, stimulation of SSTR2 and SSTR3 has been shown to initiate apoptosis.[7][8] Pasireotide's broad receptor affinity allows it to engage multiple of these anti-proliferative pathways.
Below is a diagram illustrating the general signaling pathway initiated by SSTR agonists.
Experimental Protocols for Validation
The anti-proliferative effects of SSTR agonists are commonly validated using in vitro assays that measure cell viability and DNA synthesis. The following are detailed protocols for two such key experiments.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a desired density and culture for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Pasireotide, octreotide, or other SSTR agonists for the desired incubation period (e.g., 48-72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Protocol: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.
Materials:
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Seed and treat cells with SSTR agonists as described for the CellTiter-Glo® assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: a. Remove the culture medium and add Fixing/Denaturing Solution to each well. b. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: a. Wash the wells with a wash buffer. b. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature. c. Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 30 minutes.
-
Detection: a. Wash the wells and add the TMB substrate. b. Incubate for 15-30 minutes at room temperature for color development. c. Add a stop solution to terminate the reaction.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.
The following diagram illustrates the general workflow for these in vitro anti-proliferative assays.
References
- 1. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Somatostatin receptor‐1 induces cell cycle arrest and inhibits tumor growth in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of human somatostatin receptor 2 promotes apoptosis through a mechanism that is independent from induction of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pasireotide and Octreotide on Insulin and Glucagon Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two somatostatin analogs, Pasireotide and Octreotide, focusing on their differential effects on insulin and glucagon secretion. The information presented is supported by experimental data to aid in research and drug development.
Introduction
Octreotide, a first-generation somatostatin analog, primarily targets the somatostatin receptor subtype 2 (SSTR2).[1][2][3] Pasireotide is a second-generation, multi-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5.[4][5][6] This broader receptor binding profile gives Pasireotide a distinct efficacy and side-effect profile compared to Octreotide, particularly concerning glucose metabolism. Pasireotide has demonstrated superior efficacy over Octreotide in managing acromegaly in some patient populations.[7][8][9][10][11]
Mechanism of Action: A Tale of Two Receptors
The differential effects of Pasireotide and Octreotide on insulin and glucagon secretion are rooted in their distinct affinities for somatostatin receptor subtypes expressed on pancreatic islet cells. Insulin-secreting beta-cells predominantly express SSTR5, while glucagon-secreting alpha-cells primarily express SSTR2.[7]
-
Pasireotide , with its high affinity for SSTR5, potently suppresses insulin secretion.[4] Its effect on glucagon secretion, mediated through SSTR2, is less pronounced.[4][7] This imbalance, characterized by a significant reduction in insulin and a lesser effect on glucagon, can lead to hyperglycemia.[4][7]
-
Octreotide , with its high affinity for SSTR2, strongly inhibits glucagon secretion.[7] While it also suppresses insulin secretion, its effect is comparatively less potent than Pasireotide's.[7]
Comparative Data
Somatostatin Receptor Binding Affinities
| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |
| SSTR1 | 0.2 | >1000 |
| SSTR2 | 1.0 | 0.1 |
| SSTR3 | 1.5 | 24 |
| SSTR5 | 0.06 | 12 |
(Data sourced from literature reviews and preclinical studies)
Clinical Trial Data: Pasireotide vs. Octreotide in Acromegaly
| Parameter | Pasireotide LAR | Octreotide LAR | P-value |
| Biochemical Control | |||
| GH <2.5 µg/L and normal IGF-1 | 31.3% | 19.2% | 0.007 |
| Normal IGF-1 | 38.6% | 23.6% | 0.002 |
| GH <2.5 µg/L | 48.3% | 51.6% | Not Significant |
| Hyperglycemia-Related Adverse Events | 57.3% | 21.7% | <0.001 |
(Data from a head-to-head superiority study in medically naive patients with acromegaly)[8][9]
Signaling Pathways
The differential activation of SSTR subtypes by Pasireotide and Octreotide initiates distinct downstream signaling cascades within pancreatic islet cells.
Experimental Protocols
In Vitro Assessment of Insulin and Glucagon Secretion from Isolated Human Pancreatic Islets
This protocol provides a general framework for assessing the effects of Pasireotide and Octreotide on hormone secretion from isolated human islets.
1. Islet Culture and Preparation:
-
Human pancreatic islets are procured from approved organ donation centers.
-
Islets are cultured in a suitable medium (e.g., CMRL-1066) supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Islets are allowed to recover for 24-48 hours before experimentation.
2. Experimental Workflow:
3. Incubation and Treatment:
-
Groups of islets (e.g., 20-30 islets per condition) are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
The pre-incubation buffer is replaced with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of Pasireotide or Octreotide. A vehicle control (e.g., DMSO) is also included.
-
Incubation is carried out for a defined period (e.g., 60 minutes) at 37°C in a humidified incubator with 5% CO2.
4. Hormone Quantification:
-
Following incubation, the supernatant is collected and stored at -20°C or -80°C until analysis.
-
Insulin and glucagon concentrations in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.
5. Data Analysis:
-
Hormone secretion is typically normalized to the total protein content of the islets.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the effects of different treatments.
In Vivo Assessment in Healthy Volunteers
This protocol outlines a general approach for a clinical study in healthy volunteers.
1. Study Design:
-
A randomized, double-blind, placebo-controlled crossover study design is often employed.
-
Participants receive single or multiple doses of Pasireotide, Octreotide, or a placebo.
2. Procedures:
-
An oral glucose tolerance test (OGTT) is performed at baseline and after drug administration.
-
Blood samples are collected at regular intervals before and after the glucose load to measure plasma concentrations of glucose, insulin, C-peptide, and glucagon.
3. Data Analysis:
-
Pharmacokinetic and pharmacodynamic parameters are calculated.
-
The effects of each treatment on glucose homeostasis and hormone secretion are compared using appropriate statistical methods.
Logical Relationship of Molecular Effects to Clinical Outcomes
References
- 1. dovepress.com [dovepress.com]
- 2. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.unina.it [iris.unina.it]
- 10. academic.oup.com [academic.oup.com]
- 11. medscape.com [medscape.com]
Safety Operating Guide
Proper Disposal of Pasireotide (ditrifluoroacetate): A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Pasireotide (ditrifluoroacetate) is critical for laboratory safety and compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these protocols minimizes environmental impact and ensures a safe working environment.
Pasireotide (ditrifluoroacetate) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular trash.
Disposal Procedures
The recommended disposal method for Pasireotide (ditrifluoroacetate) and its contaminated materials is through a licensed professional waste disposal service. The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste containing Pasireotide (ditrifluoroacetate) from other laboratory waste streams. This includes unused product, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE).
-
Waste Collection:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect surplus and non-recyclable solutions in a compatible, leak-proof container. This container must also be clearly labeled as hazardous waste.
-
Empty Containers: Dispose of contaminated packaging as you would the unused product. Unused portions of ampules should be discarded immediately[2][3].
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, liquid-binding material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated soil into a suitable container for disposal[4].
-
Decontaminate the affected surfaces by scrubbing with alcohol[1].
-
Dispose of all cleanup materials as hazardous waste[1].
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "Pasireotide (ditrifluoroacetate)," and any other information required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents, until collection by a licensed waste disposal company[1].
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste. Always follow local, state, and federal regulations for the disposal of hazardous materials[3][5].
Hazard and Disposal Summary
| Hazard Classification | Personal Protective Equipment (PPE) | Recommended Disposal Method |
| Harmful if swallowed[1]. Very toxic to aquatic life with long-lasting effects[1]. | Safety glasses, chemical-resistant gloves, lab coat. | Incineration by a licensed waste disposal company. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard safety and handling protocols derived from Safety Data Sheets (SDS). No experimental protocols are cited.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Pasireotide (ditrifluoroacetate).
Caption: Workflow for the proper disposal of Pasireotide (ditrifluoroacetate).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
